PD 144418 oxalate
説明
特性
IUPAC Name |
3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15;3-1(4)2(5)6/h5-9,12H,3-4,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSFHSVGBKPYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336203 | |
| Record name | PD 144418 oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794760-28-3 | |
| Record name | PD 144418 oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of PD 144418 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 144418 oxalate is a potent and highly selective sigma-1 (σ1) receptor ligand, demonstrating a significant preference for the σ1 subtype over the σ2 subtype. Classified as a σ1 receptor antagonist, its mechanism of action is centered on its high-affinity binding to this unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). By antagonizing the σ1 receptor, PD 144418 modulates several downstream signaling pathways, notably interfering with N-methyl-D-aspartate (NMDA) receptor-mediated events and influencing serotonergic and dopaminergic systems. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its binding profile, effects on key signaling pathways, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action: Selective Sigma-1 Receptor Antagonism
The primary mechanism of action of this compound is its function as a highly selective antagonist of the sigma-1 (σ1) receptor.[1][2] The σ1 receptor is an intracellular chaperone protein predominantly located at the mitochondria-associated membrane (MAM), a critical interface for cellular signaling, particularly in the regulation of calcium (Ca2+) homeostasis and cellular stress responses.[3]
Under basal conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by endogenous ligands or cellular stress, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments to interact with and modulate the function of various client proteins, including ion channels and kinases.[4]
PD 144418, as an antagonist, binds to the σ1 receptor with high affinity, preventing the conformational changes necessary for its chaperone activity and its interactions with downstream signaling partners. This blockade of σ1 receptor function is the foundation for its observed pharmacological effects.
Signaling Pathways Modulated by this compound
The antagonistic action of PD 144418 on the σ1 receptor leads to the modulation of several key intracellular signaling pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative data reported for this compound.
Table 1: Receptor Binding Affinity
| Ligand | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| PD 144418 | Sigma-1 (σ1) | 0.08 | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | [4] |
| PD 144418 | Sigma-2 (σ2) | 1377 | [3H]1,3-di-O-tolylguanidine (DTG) | Neuroblastoma x Glioma Cells | [4] |
Table 2: In Vivo Efficacy
| Assay | Effect | ED50 (mg/kg, i.p.) | Animal Model | Reference |
| Mescaline-Induced Scratching | Antagonism | 7.0 | Male CD-1 Mice | [1][2] |
| Cocaine-Induced Hyperactivity | Attenuation | Not specified | Mice | |
| Food-Reinforced Operant Responding | Attenuation of active lever responses | 10 µmol/kg (highest dose tested) | Rats | [5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity and selectivity of PD 144418 for sigma receptor subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. Sigma-1 receptor antagonist PD144418 suppresses food reinforced operant responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 144418 Oxalate: A Technical Guide to its High-Affinity Binding with the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of PD 144418 oxalate for the sigma-1 (σ1) receptor. PD 144418 is a highly potent and selective ligand for the σ1 receptor, a unique intracellular chaperone protein with significant therapeutic potential in a range of neurological and psychiatric disorders. This document consolidates key binding data, details the experimental methodologies for its determination, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for the sigma-1 and sigma-2 receptors has been determined through radioligand binding assays. The data consistently demonstrates the compound's high affinity and remarkable selectivity for the sigma-1 receptor subtype.
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | Sigma-1 (σ1) | 0.08 nM[1][2][3][4][5][6] |
| This compound | Sigma-2 (σ2) | 1377 nM[1][2][3][4][5][6] |
The substantial difference in the inhibition constants (Ki) highlights a 17,000-fold selectivity for the sigma-1 receptor over the sigma-2 receptor, establishing PD 144418 as a highly specific tool for studying sigma-1 receptor function.[4]
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound for sigma receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on established methodologies.[1][7][8]
Materials and Reagents
-
Test Compound: this compound
-
Radioligands:
-
For Sigma-1: --INVALID-LINK---pentazocine
-
For Sigma-2: [³H]1,3,di-O-tolylguanidine ([³H]DTG)
-
-
Tissue Preparation:
-
Masking Agent (for σ2 assay): (+)-pentazocine (to block σ1 sites)[1][4]
-
Buffer: Tris-HCl buffer (pH 7.4)
-
Non-specific Binding Control: Haloperidol or unlabeled ligand in high concentration
-
Scintillation Cocktail
-
Glass Fiber Filters
Procedure
-
Membrane Preparation: Homogenize the selected tissue (e.g., guinea pig brain) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellets multiple times with fresh buffer and resuspend to a final protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Molecular Landscape
To better understand the context of PD 144418's action, the following diagrams illustrate the sigma-1 receptor signaling pathway and the workflow of a typical binding affinity experiment.
References
- 1. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. mybiosource.com [mybiosource.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 144418 Oxalate: A Technical Guide to its Sigma-1 and Sigma-2 Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of PD 144418 oxalate for sigma-1 (σ1) and sigma-2 (σ2) receptors. It includes a comprehensive summary of its Ki values, detailed experimental protocols for their determination, and an overview of the associated signaling pathways.
Quantitative Data Summary
This compound exhibits a high affinity and marked selectivity for the sigma-1 receptor over the sigma-2 receptor. The equilibrium dissociation constants (Ki) from radioligand binding assays are summarized below.
| Compound | Receptor | Ki (nM) |
| This compound | Sigma-1 (σ1) | 0.08[1][2][3][4][5][6] |
| Sigma-2 (σ2) | 1377[1][2][3][4][5][6] |
Experimental Protocols: Radioligand Binding Assays
The determination of the Ki values for this compound was achieved through competitive radioligand binding assays. The following sections detail the methodologies employed for the sigma-1 and sigma-2 receptors.
Sigma-1 Receptor Binding Assay
This protocol is based on the methodology utilizing guinea pig brain membranes, a rich source of sigma-1 receptors.
1. Membrane Preparation:
-
Whole brains from male Hartley guinea pigs are dissected and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The resulting pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method, such as the Bradford protein assay.
2. Binding Assay:
-
The assay is conducted in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Assay buffer.
-
A solution of the competing ligand (this compound) at various concentrations.
-
The radioligand, typically --INVALID-LINK---pentazocine, at a final concentration near its Kd (e.g., 3-5 nM).[3]
-
The prepared guinea pig brain membranes (typically 100-150 µg of protein per well).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand, such as 10 µM haloperidol or unlabeled (+)-pentazocine.
-
The plate is incubated, for instance, for 90 minutes at 37°C.[3]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Sigma-2 Receptor Binding Assay
This protocol utilizes membranes from neuroblastoma x glioma (NG108-15) hybrid cells or rat liver, which have a high density of sigma-2 receptors.[2][7]
1. Membrane Preparation:
-
NG108-15 cells or rat liver tissue are homogenized in a suitable buffer.
-
Membranes are prepared by differential centrifugation as described for the sigma-1 assay.
-
Protein concentration is determined.
2. Binding Assay:
-
The assay is performed in a similar manner to the sigma-1 assay.
-
The radioligand used is typically [3H]1,3-di-O-tolylguanidine ([3H]DTG), which binds to both sigma-1 and sigma-2 receptors.[2]
-
To ensure specific binding to sigma-2 receptors, the assay is conducted in the presence of a masking agent that blocks the sigma-1 sites. A commonly used masking agent is (+)-pentazocine at a concentration of 100-200 nM.[2][3]
-
The competing ligand (this compound) is added at various concentrations.
-
The reaction is initiated by the addition of the cell membranes.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma ligand like 10 µM DTG or haloperidol.
-
Incubation is typically carried out at room temperature for 120 minutes.[3]
3. Separation, Detection, and Data Analysis:
-
The procedures for separation, detection, and data analysis are the same as those described for the sigma-1 receptor binding assay.
Signaling Pathways
The following diagrams illustrate the current understanding of the signaling pathways associated with the sigma-1 and sigma-2 receptors.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Sigma-2 Receptor (TMEM97) Signaling Pathway.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikiwand [wikiwand.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Identification and characterization of two sigma-like binding sites in the mouse neuroblastoma x rat glioma hybrid cell line NG108-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sigma-1 Receptor Ligand PD 144418 Oxalate: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 144418 oxalate is a highly potent and selective ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Its high affinity and selectivity make it an invaluable tool for elucidating the complex downstream signaling cascades modulated by the σ1 receptor. This technical guide provides a comprehensive overview of the known and putative downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Core Properties of this compound
This compound is characterized by its sub-nanomolar affinity for the σ1 receptor and remarkable selectivity over the sigma-2 (σ2) receptor and a wide range of other neurotransmitter receptors and ion channels. This specificity is crucial for attributing its pharmacological effects directly to the modulation of σ1 receptor activity.
Table 1: Binding Affinity and In Vivo Efficacy of PD 144418
| Parameter | Value | Species/System | Reference |
| Ki (σ1 Receptor) | 0.08 nM | Guinea Pig Brain Membranes | [1] |
| Ki (σ2 Receptor) | 1377 nM | Neuroblastoma x Glioma Cells | [1] |
| In Vivo ED50 (σ1 Occupancy) | 0.22 µmol/kg | Mouse Whole Brain | [2] |
| Behavioral ED50 (Cocaine Hyperactivity) | 0.79 µmol/kg | Mouse | [3] |
Downstream Signaling Pathways
The σ1 receptor is not a conventional receptor with direct enzymatic activity but rather a molecular chaperone that modulates the function of numerous effector proteins. PD 144418, by binding to the σ1 receptor, can influence a variety of downstream signaling events.
Modulation of NMDA Receptor Signaling
One of the most well-documented effects of σ1 receptor ligands is the modulation of N-methyl-D-aspartate (NMDA) receptor function. PD 144418 has been shown to reverse the NMDA-induced increase in cyclic GMP (cGMP) in rat cerebellar slices.[1] This suggests an antagonistic role of PD 144418 at the σ1 receptor, which in turn influences the NMDA receptor/nitric oxide (NO)/cGMP pathway.
Regulation of Calcium Homeostasis
The σ1 receptor is strategically located at the interface between the endoplasmic reticulum (ER) and mitochondria, a critical hub for calcium signaling. By binding to the σ1 receptor, PD 144418 can potentially influence:
-
IP3 Receptor (IP3R) activity: The σ1 receptor acts as a chaperone for the IP3R, modulating the release of calcium from ER stores.
-
Voltage-gated calcium channels (VGCCs): The σ1 receptor can interact with and regulate the activity of various VGCC subtypes.
References
- 1. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Investigating the Neuroprotective Potential of PD 144418 Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 144418 oxalate is a potent and highly selective sigma-1 (σ1) receptor ligand, a class of compounds that has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders. The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key modulator of neuronal function and survival. Its activation has been linked to a variety of neuroprotective mechanisms, including the regulation of calcium homeostasis, mitigation of oxidative stress, and modulation of glutamatergic neurotransmission. While direct evidence for the neuroprotective effects of this compound is still emerging, its high affinity and selectivity for the σ1 receptor make it a valuable tool for elucidating the therapeutic potential of targeting this receptor in neurodegenerative diseases. This technical guide provides a comprehensive overview of the known pharmacology of this compound, details the established neuroprotective roles of σ1 receptor activation, and presents detailed experimental protocols to facilitate further investigation into its neuroprotective capabilities.
Introduction to this compound
This compound is a synthetic compound recognized for its exceptional affinity and selectivity for the sigma-1 (σ1) receptor over the sigma-2 (σ2) subtype.[1][2] This pharmacological profile makes it an ideal research tool for investigating the specific roles of the σ1 receptor in cellular processes and disease models. The σ1 receptor itself is a non-opioid receptor expressed in various tissues, with notable concentrations in the central nervous system.[1] Its strategic location at the mitochondria-associated endoplasmic reticulum membrane (MAM) positions it as a critical regulator of cellular stress responses and neuronal homeostasis.[2]
Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy
The selectivity of this compound is demonstrated by its significantly lower inhibitory constant (Ki) for the σ1 receptor compared to the σ2 receptor. This high selectivity minimizes off-target effects, which is crucial for both research and potential therapeutic applications.
| Receptor Subtype | Ki (nM) | Reference |
| Sigma-1 (σ1) | 0.08 | [1][2] |
| Sigma-2 (σ2) | 1377 | [1][2] |
In addition to its receptor binding profile, in vivo studies have demonstrated the biological activity of PD 144418. In a model of psychosis-like behavior, PD 144418 was shown to antagonize mescaline-induced scratching in mice, with an effective dose 50 (ED50) of 7.0 mg/kg.[1]
The Sigma-1 Receptor and its Role in Neuroprotection
Activation of the σ1 receptor by agonist ligands has been shown to confer neuroprotection in a variety of experimental models of neurodegenerative diseases. The proposed mechanisms are multifaceted and include:
-
Modulation of Calcium Homeostasis: The σ1 receptor interacts with and modulates the activity of inositol 1,4,5-trisphosphate (IP3) receptors at the endoplasmic reticulum, thereby regulating calcium release and preventing excitotoxicity-induced calcium overload.[2]
-
Attenuation of Oxidative Stress: By promoting the translocation of the transcription factor Nrf2 to the nucleus, σ1 receptor activation can upregulate the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1).[2]
-
Regulation of Glutamatergic Neurotransmission: The σ1 receptor can modulate the function of N-methyl-D-aspartate (NMDA) receptors, key players in synaptic plasticity and excitotoxicity. PD 144418 has been shown to reverse the NMDA-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting a direct influence on this pathway.[1]
-
Chaperone Activity and Protein Quality Control: The σ1 receptor acts as an intracellular chaperone, assisting in the proper folding of other proteins and preventing the aggregation of misfolded proteins, a hallmark of many neurodegenerative diseases.[2]
-
Modulation of Neuroinflammation: Activation of σ1 receptors has been shown to suppress the production of pro-inflammatory cytokines.[2]
Hypothesized Neuroprotective Signaling Pathways of this compound
Based on the known functions of the σ1 receptor, the binding of this compound is hypothesized to initiate a cascade of neuroprotective signaling events. The following diagrams illustrate these potential pathways.
Proposed Experimental Protocols for Investigating Neuroprotective Effects
To empirically validate the neuroprotective potential of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Neuroprotection Assays
Objective: To determine if this compound can protect cultured neurons from various neurotoxic insults.
5.1.1. Glutamate-Induced Excitotoxicity Model
-
Cell Culture: Primary cortical neurons will be isolated from embryonic day 18 (E18) Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 10-12 days.
-
Treatment: Neurons will be pre-treated with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.
-
Neurotoxic Insult: Following pre-treatment, neurons will be exposed to 100 µM glutamate for 15 minutes to induce excitotoxicity.
-
Assessment of Cell Viability: 24 hours post-insult, cell viability will be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting live/dead cells using fluorescent microscopy with calcein-AM and ethidium homodimer-1 staining.
-
Data Analysis: Cell viability in this compound-treated groups will be compared to the vehicle-treated control group.
5.1.2. Oxidative Stress Model
-
Cell Culture: SH-SY5Y neuroblastoma cells will be cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells will be pre-treated with this compound (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.
-
Neurotoxic Insult: Oxidative stress will be induced by exposing the cells to 200 µM hydrogen peroxide (H2O2) for 4 hours.
-
Assessment of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels will be measured using the DCFDA (2',7'-dichlorofluorescin diacetate) assay.
-
Assessment of Cell Viability: Cell viability will be assessed 24 hours post-insult using the methods described in 5.1.1.
In Vivo Neuroprotection Models
Objective: To evaluate the neuroprotective efficacy of this compound in an animal model of neurodegeneration.
5.2.1. MPTP Model of Parkinson's Disease
-
Animal Model: Adult male C57BL/6 mice will be used.
-
Treatment: Mice will be administered this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally) daily for 7 days prior to and concurrently with MPTP administration.
-
Neurotoxic Insult: Mice will receive four injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) hydrochloride (20 mg/kg, i.p.) at 2-hour intervals on a single day to induce nigrostriatal dopamine neuron degeneration.
-
Behavioral Assessment: Motor function will be assessed using the rotarod and pole tests 7 days after the final MPTP injection.
-
Neurochemical Analysis: 14 days post-MPTP, striatal levels of dopamine and its metabolites will be quantified by high-performance liquid chromatography (HPLC).
-
Histological Analysis: Brains will be processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).
Conclusion and Future Directions
This compound stands out as a highly selective and potent tool for probing the function of the sigma-1 receptor. While direct experimental evidence of its neuroprotective effects is currently limited, its pharmacological profile, coupled with the well-established neuroprotective roles of σ1 receptor activation, provides a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The experimental protocols outlined in this guide offer a roadmap for future research aimed at elucidating the neuroprotective efficacy and underlying mechanisms of this compound. Further studies are warranted to explore its potential in various models of neurodegeneration and to translate these findings into clinically relevant applications.
References
The Role of PD 144418 Oxalate in Modulating Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 144418 oxalate is a highly potent and selective sigma-1 (σ1) receptor antagonist. While direct studies on its specific effects on neurotransmitter release are limited, its high affinity for the σ1 receptor suggests a significant modulatory role in various neurotransmitter systems. This technical guide synthesizes the current understanding of the sigma-1 receptor's function in neurotransmitter release and infers the potential mechanisms of action of this compound. We provide a comprehensive overview of its pharmacological profile, hypothesize its impact on dopaminergic, cholinergic, and glutamatergic systems, and present detailed experimental protocols for future investigations.
Introduction
The sigma-1 (σ1) receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular signaling, including calcium homeostasis, ion channel function, and neuronal plasticity. Ligands that modulate the σ1 receptor have shown therapeutic potential in a range of neurological and psychiatric disorders. This compound has emerged as a valuable research tool due to its exceptional selectivity for the σ1 receptor over the σ2 subtype and other neurotransmitter receptors.[1][2][3] This guide explores the inferred role of this compound in the modulation of neurotransmitter release, a key aspect of its potential therapeutic action.
Pharmacological Profile of this compound
This compound is distinguished by its high binding affinity and selectivity for the σ1 receptor. This specificity makes it an ideal candidate for elucidating the physiological and pathophysiological roles of this receptor.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Sigma-1 (σ1) | 0.08 | [1][2][3] |
| Sigma-2 (σ2) | 1377 | [1][2][3] |
Ki: Inhibitory constant, a measure of binding affinity.
This compound has shown negligible affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors, highlighting its selective mechanism of action.[4]
Inferred Role in Neurotransmitter Release
Based on the known functions of the σ1 receptor and studies with other selective σ1 receptor antagonists, we can hypothesize the effects of this compound on the release of key neurotransmitters.
Dopaminergic System
The σ1 receptor is known to modulate dopamine neurotransmission. While some σ1 receptor agonists have been shown to inhibit stimulated dopamine release, the effect of antagonists is less clear. Studies on other selective σ1 antagonists, such as BD-1063, suggest a potential for reducing dopamine release. Given that PD 144418 attenuates cocaine-induced hyperactivity, a behavior strongly linked to dopamine, it is plausible that it exerts an inhibitory influence on dopamine release.[3] However, it is important to note that this compound by itself has been reported to have no effect on dopamine synthesis.[1][4]
Cholinergic System
Activation of σ1 receptors has been demonstrated to enhance acetylcholine release. Therefore, as an antagonist, this compound is hypothesized to attenuate acetylcholine release. This could have significant implications for cognitive processes and may be a mechanism underlying its potential antipsychotic properties.
Glutamatergic System
The σ1 receptor is a known modulator of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system. PD 144418 has been shown to reverse the NMDA-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting an inhibitory effect on NMDA receptor function.[1][4] This points towards a role for this compound in reducing glutamate-mediated neurotransmission, which could be neuroprotective in conditions of excitotoxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathways through which this compound may modulate neurotransmitter release and a general workflow for investigating these effects.
Caption: Hypothesized mechanism of this compound action on neurotransmitter release.
Caption: General workflow for in vitro neurotransmitter release experiments.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to investigate the effects of this compound on neurotransmitter release.
In Vitro Dopamine Release from Brain Slices
Objective: To measure the effect of this compound on potassium-evoked dopamine release from striatal brain slices.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
High-potassium aCSF (e.g., 30 mM KCl)
-
Vibratome
-
Perfusion system
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Humanely euthanize the rat and rapidly dissect the brain.
-
Prepare 300-400 µm thick coronal slices of the striatum using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer individual slices to a perfusion chamber and superfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).
-
Collect baseline samples of the superfusate every 5 minutes.
-
Switch the perfusion medium to aCSF containing the desired concentration of this compound and continue collecting samples.
-
To evoke dopamine release, switch to high-potassium aCSF (with this compound) for a short period (e.g., 2 minutes).
-
Return to the normal aCSF (with this compound) and continue collecting samples to measure the return to baseline.
-
Analyze the dopamine content of the collected fractions using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline release.
In Vivo Acetylcholine Release using Microdialysis
Objective: To measure the effect of systemic administration of this compound on acetylcholine levels in the prefrontal cortex of freely moving rats.
Materials:
-
Adult male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
This compound
-
Ringer's solution
-
HPLC system with an enzymatic reactor and electrochemical detector
Procedure:
-
Anesthetize the rat and implant a guide cannula stereotaxically into the prefrontal cortex.
-
Allow the rat to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution at a slow, constant rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.
-
Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples for several hours.
-
Analyze the acetylcholine concentration in the dialysate samples using HPLC.
-
Express the data as a percentage change from the baseline acetylcholine levels.
Glutamate Release from Synaptosomes
Objective: To determine the effect of this compound on depolarization-induced glutamate release from isolated nerve terminals (synaptosomes).
Materials:
-
Rat cerebral cortex
-
Sucrose buffer
-
Percoll gradient solutions
-
HEPES-buffered saline (HBS)
-
4-Aminopyridine (4-AP) or high KCl solution
-
This compound
-
Fluorometer or HPLC system
Procedure:
-
Homogenize rat cerebral cortex in ice-cold sucrose buffer.
-
Centrifuge the homogenate to obtain a crude synaptosomal pellet.
-
Purify the synaptosomes using a Percoll density gradient centrifugation.
-
Resuspend the purified synaptosomes in HBS.
-
Pre-incubate the synaptosomes with various concentrations of this compound.
-
Induce glutamate release by adding a depolarizing agent such as 4-AP or high KCl.
-
Terminate the release by rapid filtration or centrifugation.
-
Measure the amount of glutamate released into the supernatant using a fluorometric assay or HPLC.
-
Normalize the glutamate release to the protein content of the synaptosomes.
Conclusion
This compound is a powerful tool for investigating the role of the sigma-1 receptor in neuronal function. Although direct evidence is currently lacking, its high selectivity strongly suggests a role in modulating the release of several key neurotransmitters, including dopamine, acetylcholine, and glutamate. The experimental protocols detailed in this guide provide a framework for future research to elucidate the precise mechanisms of action of this compound. Such studies are crucial for understanding its therapeutic potential in a variety of central nervous system disorders.
References
- 1. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of sigma-1 receptors substantially modulates GABA and glutamate transport in presynaptic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Sigma-1 Receptor Antagonist PD 144418 Oxalate: An Early Research Perspective on its Potential in Cocaine Addiction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research surrounding PD 144418 oxalate, a potent and highly selective sigma-1 (σ1) receptor antagonist, and its role in mitigating the effects of cocaine. This document synthesizes key findings on its pharmacological profile, experimental validation, and the mechanistic pathways through which it exerts its effects.
Core Pharmacology of PD 144418
PD 144418, with the chemical name 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine, was identified in early studies as a ligand with exceptionally high affinity and selectivity for the σ1 receptor.[1][2] This receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, is implicated in a variety of neurological processes and is a known target for cocaine.[1][3]
Initial pharmacological characterization established PD 144418 as a benchmark for selective σ1 receptor ligands, demonstrating minimal interaction with other receptor systems.[2]
In Vitro Binding Affinity
The selectivity of PD 144418 is quantified by its binding affinity (Ki) for σ1 and σ2 receptors. Early research, particularly by Akunne et al. (1997) and later corroborated by Lever et al. (2014), established its remarkable selectivity profile.
| Ligand | Receptor Target | Preparation | Radioligand | Ki (nM) | Reference |
| PD 144418 | σ1 | Guinea Pig Brain Membranes | --INVALID-LINK---pentazocine | 0.08 | [2] |
| σ2 | Neuroblastoma x Glioma Cells | [3H]DTG | 1377 | [2] | |
| PD 144418 | σ1 | Guinea Pig Brain Membranes | --INVALID-LINK---pentazocine | 0.46 | [1] |
| σ2 | Guinea Pig Brain Membranes | - | 1654 | [1] | |
| Dopamine Transporter (DAT) | - | - | 9000 (9.0 µM) | [4] | |
| Serotonin Transporter (SERT) | - | - | >100,000 (>100 µM) | [4] | |
| Norepinephrine Transporter (NET) | - | - | >100,000 (>100 µM) | [4] |
Attenuation of Cocaine-Induced Hyperactivity
A central focus of early research was to resolve a paradox: despite its high potency as a σ1 antagonist, an initial report suggested PD 144418 did not inhibit cocaine-induced hyperactivity.[1] However, subsequent, more detailed studies robustly demonstrated that PD 144418 does, in fact, attenuate the motor-stimulatory effects of cocaine in a dose-dependent manner.[1][4]
In Vivo Receptor Occupancy and Behavioral Effects
Lever et al. (2014) conducted pivotal experiments in mice to correlate the cerebral σ1 receptor occupancy of PD 144418 with its ability to reduce cocaine-induced locomotor activity. The results showed a strong positive correlation, with a behavioral ED50 (the dose required to produce 50% of the maximum effect) corresponding to approximately 80% receptor occupancy.[1][4]
| Parameter | Value | Units | Conditions | Reference |
| Cerebral σ1 Receptor Occupancy ED50 | 0.22 | µmol/kg | In vivo, whole mouse brain | [1][4] |
| Behavioral ED50 (Hyperactivity Reduction) | 0.79 | µmol/kg | Corresponded to 80% σ1 occupancy | [1][4] |
| Reduction in Locomotor Activity | 57% | - | 3.16 µmol/kg PD 144418 + 66 µmol/kg Cocaine | [1] |
| Reduction in Locomotor Activity | 31% | - | 3.16 µmol/kg PD 144418 + 99 µmol/kg Cocaine | [1] |
Experimental Protocols
The findings summarized above were derived from rigorous experimental methodologies, detailed below for replication and further study.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of PD 144418 for σ1 and σ2 receptors.
-
σ1 Receptor Protocol (Akunne et al., 1997):
-
Tissue Preparation: Whole guinea pig brain membranes were used.[2]
-
Radioligand: --INVALID-LINK---pentazocine was used to label σ1 sites.[2]
-
Incubation: Assays were performed at 25°C in a buffer at pH 8.0.[1]
-
Competition Assay: Membranes were incubated with the radioligand and varying concentrations of PD 144418 to determine its ability to displace the radioligand.
-
Data Analysis: The concentration of PD 144418 that inhibited 50% of specific binding (IC50) was determined and converted to a Ki value.
-
-
σ2 Receptor Protocol (Akunne et al., 1997):
-
Tissue Preparation: Membranes from neuroblastoma x glioma (NG-108-15) cells were used.[2]
-
Radioligand: [3H]1,3,di-O-tolylguanidine (DTG) was used.[2]
-
Assay Condition: The assay was conducted in the presence of 200 nM (+)-pentazocine to saturate σ1 sites, ensuring [3H]DTG selectively labeled σ2 sites.[2]
-
Data Analysis: IC50 and subsequent Ki values were calculated as described for the σ1 assay.
-
Animal Behavioral Studies (Lever et al., 2014)
-
Objective: To assess the effect of PD 144418 on cocaine-induced locomotor hyperactivity in mice.
-
Animals: Male Swiss-Webster mice were used.[1]
-
Drug Administration:
-
Locomotor Activity Measurement:
-
Immediately following cocaine injection, mice were placed in automated activity monitoring chambers.
-
Locomotor activity (total distance traveled) was recorded for a 60-minute period.[1]
-
-
Data Analysis: The total distance traveled was compared across different treatment groups. The percentage reduction in cocaine-induced hyperactivity was calculated for each dose of PD 144418.[1]
Visualized Mechanisms and Workflows
Signaling Pathway: Proposed Mechanism of Action
Cocaine is understood to act, in part, as a σ1 receptor agonist.[1][5] PD 144418, as a potent antagonist, is hypothesized to block this interaction, thereby preventing downstream signaling that contributes to cocaine's psychostimulant effects. Cocaine also famously blocks the dopamine transporter (DAT), increasing synaptic dopamine. The σ1 receptor has been shown to modulate DAT conformation, suggesting a complex interplay.[6]
Caption: PD 144418 blocks cocaine's agonist action at the σ1 receptor.
Experimental Workflow: Locomotor Activity Assay
The workflow for assessing the behavioral impact of PD 144418 on cocaine's effects follows a standardized, multi-step process.
References
- 1. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relationship between cerebral sigma-1 receptor occupancy and attenuation of cocaine's motor stimulatory effects in mice by PD144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 144418 Oxalate: An In-Depth Technical Guide on its Potential as an Antipsychotic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD 144418 oxalate is a high-affinity and exceptionally selective sigma-1 (σ₁) receptor antagonist that has demonstrated potential as a novel antipsychotic agent in preclinical studies. Unlike traditional antipsychotics that primarily target dopamine D₂ receptors, PD 144418's mechanism of action is centered on the modulation of the sigma-1 receptor, an intracellular chaperone protein involved in regulating various cellular signaling pathways. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its receptor binding profile, preclinical efficacy data, and the underlying mechanistic rationale for its potential antipsychotic effects. Detailed experimental methodologies and visualizations of key pathways are included to support further research and development efforts in this area.
Core Pharmacology and Mechanism of Action
PD 144418 is characterized by its sub-nanomolar affinity for the sigma-1 receptor and remarkable selectivity over the sigma-2 (σ₂) receptor and a wide array of other neurotransmitter receptors, ion channels, and transporters.[1][2] This high selectivity minimizes the potential for off-target effects commonly associated with less selective compounds.
The potential antipsychotic effects of PD 144418 are believed to be mediated through its interaction with the sigma-1 receptor, which in turn modulates glutamatergic and dopaminergic neurotransmission. The sigma-1 receptor is known to:
-
Modulate NMDA Receptor Function: Sigma-1 receptors can influence the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and are implicated in the pathophysiology of schizophrenia.[1] PD 144418 has been shown to reverse the NMDA-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting a modulatory role in glutamate-induced actions.[1][2]
-
Interact with Dopamine Receptors: Evidence suggests that sigma-1 receptors can form heteromers with dopamine D₁ and D₂ receptors, thereby influencing their signaling cascades.[3] This interaction provides a potential mechanism by which a non-dopaminergic compound can modulate dopamine-related behaviors.
-
Influence Dopaminergic Neurons: Studies in sigma-1 receptor knockout mice have revealed an age-related loss of dopaminergic neurons in the substantia nigra, indicating a crucial role for this receptor in the maintenance and function of the dopamine system.[4][5]
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinities (Ki)
| Receptor/Transporter | Ki (nM) | Species/Tissue | Radioligand | Reference(s) |
| Sigma-1 (σ₁) | 0.08 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | [1][2] |
| Sigma-1 (σ₁) | 0.46 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | [6][7] |
| Sigma-2 (σ₂) | 1377 | Neuroblastoma x Glioma Cells | [³H]DTG | [1][2] |
| Sigma-2 (σ₂) | 1654 | Guinea Pig Brain | [³H]DTG | [6][7] |
| Dopamine Transporter (DAT) | 9000 | - | - | [6][7] |
| Serotonin Transporter (SERT) | >100,000 | - | - | [6][7] |
| Norepinephrine Transporter (NET) | >100,000 | - | - | [6][7] |
| Dopaminergic Receptors | No significant affinity | - | - | [1] |
| Adrenergic Receptors | No significant affinity | - | - | [1] |
| Muscarinic Receptors | No significant affinity | - | - | [1] |
Table 2: In Vivo Efficacy and Receptor Occupancy
| Model | Effect | ED₅₀ / Dose | Species | Reference(s) |
| Mescaline-Induced Scratching | Antagonism | 7.0 mg/kg, i.p. | Male CD-1 Mice | [2][8] |
| Cocaine-Induced Hyperactivity | Attenuation | 1, 3.16, 10 μmol/kg (dose-dependent) | Mice | [9] |
| Methamphetamine-Induced Hyperactivity | Attenuation | 10 or 31.6 μmol/kg | Mice | [10] |
| Cerebral Sigma-1 Receptor Occupancy | - | ED₅₀ = 0.22 μmol/kg | Mouse (whole brain) | [6][7] |
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
This protocol is a generalized procedure based on the methodologies described in the literature for determining the binding affinity of compounds to the sigma-1 receptor.
-
Tissue Preparation:
-
Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.4 mg/mL.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane homogenate, the radioligand --INVALID-LINK---pentazocine (e.g., at a final concentration of 5 nM), and varying concentrations of the test compound (PD 144418) or a known displacer for non-specific binding (e.g., 10 µM haloperidol).
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mescaline-Induced Scratching in Mice
This protocol describes a behavioral assay to assess the potential antipsychotic-like activity of a compound.
-
Animals: Male CD-1 mice are commonly used.[8]
-
Procedure:
-
Habituate the mice to the testing environment (e.g., individual observation chambers) for a specified period.
-
Administer the test compound (this compound, e.g., via intraperitoneal injection) or vehicle at various doses.
-
After a predetermined pretreatment time, administer mescaline (e.g., 20-40 mg/kg, s.c.) to induce scratching behavior.
-
Immediately after mescaline injection, observe and score the number of scratching bouts (defined as one or more rapid movements of the hind paw directed towards the head and neck area) over a set observation period (e.g., 30 minutes).
-
-
Data Analysis:
-
Compare the number of scratches in the drug-treated groups to the vehicle-treated control group.
-
Calculate the ED₅₀ value, which is the dose of the test compound that produces a 50% reduction in the mescaline-induced scratching response.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of PD 144418's antipsychotic action.
Caption: A typical preclinical to clinical workflow for a novel antipsychotic candidate.
Discussion and Future Directions
This compound represents a compelling lead compound for the development of a new class of antipsychotic medications. Its high selectivity for the sigma-1 receptor and its efficacy in preclinical models, coupled with a growing understanding of the sigma-1 receptor's role in modulating key neurotransmitter systems implicated in psychosis, provide a strong rationale for its continued investigation.
However, several knowledge gaps remain:
-
Direct Evidence of Dopamine Modulation: While the link between sigma-1 receptors and the dopamine system is established, direct evidence of PD 144418's ability to modulate dopamine release or signaling in vivo is lacking. In vivo microdialysis studies measuring extracellular dopamine levels in relevant brain regions following PD 144418 administration would be highly informative.
-
Performance in Standard Antipsychotic Models: Evaluation of PD 144418 in established predictive models of antipsychotic efficacy, such as prepulse inhibition (PPI) and conditioned avoidance response (CAR), would provide crucial data to strengthen its profile as a potential antipsychotic.
-
Pharmacokinetics and Safety: Comprehensive absorption, distribution, metabolism, and excretion (ADME) and toxicology studies are necessary to fully characterize the drug-like properties and safety profile of PD 144418.
-
Clinical Development: To date, there is no publicly available information on the clinical evaluation of this compound for schizophrenia or any other indication. The progression of this or similar selective sigma-1 antagonists into clinical trials will be a critical step in validating this therapeutic approach.
Conclusion
This compound is a potent and highly selective sigma-1 receptor antagonist with promising preclinical data suggesting its potential as a novel antipsychotic agent. Its unique mechanism of action, distinct from traditional dopamine D₂ receptor antagonists, offers the possibility of a therapeutic with a different efficacy and side-effect profile. Further research focusing on its direct effects on dopamine neurotransmission, its performance in a broader range of preclinical models, and a thorough characterization of its pharmacokinetic and safety properties is warranted to fully elucidate its therapeutic potential and guide future drug development efforts targeting the sigma-1 receptor for the treatment of psychosis.
References
- 1. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Sigma-1 receptor knockout increases α-synuclein aggregation and phosphorylation with loss of dopaminergic neurons in substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between cerebral sigma-1 receptor occupancy and attenuation of cocaine's motor stimulatory effects in mice by PD144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. Sigma-1 receptor antagonist PD144418 suppresses food reinforced operant responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Pharmacological Profile of PD 144418 Oxalate with a Focus on its Anxiolytic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 144418 oxalate is a potent and highly selective sigma-1 (σ1) receptor ligand that has been investigated for its potential therapeutic applications in the central nervous system. This document provides a comprehensive overview of the pharmacological properties of this compound, with a specific focus on evaluating the existing evidence for its anxiolytic effects. While initial interest may have existed in its potential to modulate anxiety, preclinical studies have not substantiated this hypothesis. This guide will detail the compound's receptor binding profile, mechanism of action, and the findings from relevant behavioral pharmacology studies. Experimental protocols for assessing anxiolytic-like activity are also described to provide a complete picture of the research landscape.
Introduction
This compound is a synthetic compound recognized for its high affinity and selectivity for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] The σ1 receptor is implicated in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and intracellular calcium signaling. Its widespread distribution in the central nervous system has made it a target for therapeutic interventions in a range of neuropsychiatric disorders.[2] This whitepaper consolidates the available data on this compound and critically assesses its anxiolytic properties, or lack thereof, based on published preclinical research.
Receptor Binding Affinity and Selectivity
This compound demonstrates a remarkable selectivity for the σ1 receptor over the σ2 receptor and a wide array of other neurotransmitter receptors, ion channels, and enzymes.[1][3] This high selectivity is a crucial attribute for a research tool and a potential therapeutic agent, as it minimizes off-target effects.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor/Site | Ki (nM) | Reference |
| Sigma-1 (σ1) | 0.08 | [1] |
| Sigma-2 (σ2) | 1377 | [3] |
As indicated in the table, this compound is over 17,000-fold more selective for the σ1 receptor than the σ2 receptor.
Mechanism of Action
The primary mechanism of action of this compound is its high-affinity binding to the σ1 receptor. The functional consequences of this interaction are complex and context-dependent.
-
Modulation of NMDA Receptor Function: In vitro studies have shown that PD 144418 can reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices.[1] This suggests that σ1 receptors play a modulatory role in glutamatergic neurotransmission.[3]
-
Interaction with Dopaminergic and Serotonergic Systems: While this compound itself does not directly affect dopamine (DA) or 5-hydroxytryptamine (5-HT) synthesis, it has been shown to potentiate the decrease in 5-hydroxytryptophan caused by haloperidol in the mesolimbic region.[1][3]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Figure 1: Proposed signaling pathway of this compound.
Preclinical Behavioral Studies and Anxiolytic Potential
A critical aspect of evaluating any psychoactive compound is its behavioral effects in animal models. While the high selectivity of PD 144418 for the σ1 receptor might suggest a potential role in modulating anxiety, preclinical studies have not supported this.
4.1. Assessment of Anxiolytic-like Activity
Standard behavioral paradigms for assessing anxiolytic properties in rodents include the elevated plus-maze (EPM) and the light-dark box test. These tests are based on the conflict between the innate aversion of rodents to open, brightly lit spaces and their drive to explore novel environments. Anxiolytic compounds typically increase the time spent in and the number of entries into the aversive compartments.
4.2. Published Findings on this compound
Contrary to what might be expected for a compound with its mechanism of action, published research indicates that This compound exhibited no anxiolytic or antidepressant properties in the models used .[3]
4.3. Other Behavioral Effects
While lacking anxiolytic effects, this compound has demonstrated other behavioral activities, suggesting a potential antipsychotic profile:
-
Antagonism of Mescaline-Induced Scratching: PD 144418 antagonized mescaline-induced scratching in mice at doses that did not affect spontaneous motor activity.[1][2][3]
-
Attenuation of Cocaine-Induced Hyperactivity: The compound has also been shown to attenuate cocaine-induced hyperactivity in mice.
Table 2: Summary of Preclinical Behavioral Studies on this compound
| Behavioral Test | Species | Effect of this compound | Implication | Reference |
| Anxiety Models | Not Specified | No anxiolytic properties observed | Lack of anxiolytic potential | |
| Antidepressant Models | Not Specified | No antidepressant properties observed | Lack of antidepressant potential | [3] |
| Mescaline-Induced Scratching | Mice | Antagonized scratching (ED50 = 7.0 mg/kg, i.p.) | Potential antipsychotic activity | [2] |
| Cocaine-Induced Hyperactivity | Mice | Attenuated hyperactivity | Potential antipsychotic activity |
Experimental Protocols for Anxiolytic Screening
For the benefit of researchers designing future studies on σ1 receptor ligands, this section outlines the standard methodologies for key experiments used to assess anxiolytic-like effects.
5.1. Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[4][5][6][7][8]
-
Apparatus: The maze is elevated above the floor and consists of four arms arranged in a plus shape. Two arms are enclosed by high walls (closed arms), and two are open.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The number of entries into and the time spent in the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds are expected to increase the proportion of time spent in the open arms and the number of entries into the open arms.
Figure 2: General experimental workflow for the Elevated Plus-Maze test.
5.2. Light-Dark Box Test
This test is also based on the conflict between exploration and aversion to brightly lit areas.[9][10][11][12]
-
Apparatus: The apparatus consists of a rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment. An opening connects the two compartments.
-
Procedure: A rodent is placed in the light compartment, and its behavior is recorded for a set duration (e.g., 5-10 minutes). Key measures include the time spent in each compartment and the number of transitions between the two.
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
Conclusion
This compound is a valuable research tool due to its high potency and selectivity as a σ1 receptor ligand. Its pharmacological profile suggests a modulatory role in glutamatergic, dopaminergic, and serotonergic systems. However, based on the available preclinical evidence, this compound does not exhibit anxiolytic properties. Instead, its behavioral effects, such as the antagonism of mescaline-induced scratching and the attenuation of cocaine-induced hyperactivity, point towards a potential antipsychotic-like profile. Researchers and drug development professionals should consider this lack of anxiolytic effect when designing future studies with this compound or other selective σ1 receptor ligands. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in other CNS disorders.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to provide medical advice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The elevated plus-maze is not sensitive to the effect of stressor controllability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiety enhancement in the murine elevated plus maze by immediate prior exposure to social stressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral and pharmacological validation of the elevated plus maze constructed with transparent walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Light-dark box test - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. maze.conductscience.com [maze.conductscience.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of PD 144418 Oxalate in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD 144418 oxalate is a potent and highly selective sigma-1 receptor (S1R) agonist, demonstrating a significant affinity for the S1R with a Ki value of 0.08 nM, while exhibiting much lower affinity for the sigma-2 receptor (Ki = 1377 nM)[1]. The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum. Its activation has been implicated in a variety of cellular processes, including the modulation of intracellular calcium signaling, regulation of ion channels, and neuroprotection. Due to its high selectivity, this compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor in vivo.
These application notes provide a detailed protocol for the intraperitoneal administration of this compound in mice, a summary of its known quantitative data, and an overview of its signaling pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| Sigma-1 Receptor (S1R) | 0.08 nM | Guinea pig brain membranes | [1] |
| Sigma-2 Receptor (S2R) | 1377 nM | Neuroblastoma x glioma cells | [1] |
| In Vivo Efficacy (ED₅₀) | |||
| Antagonism of Mescaline-induced Scratching | 7.0 mg/kg (i.p.) | Male CD-1 Mice | |
| Solubility | |||
| DMSO | Up to 50 mM | ||
| Pharmacokinetic Parameters | |||
| Cmax, Tmax, Half-life, AUC | Not Reported | Mice |
Note: Extensive searches of available literature did not yield specific pharmacokinetic parameters (Cmax, Tmax, half-life, AUC) for this compound in mice.
Signaling Pathway
This compound exerts its effects by selectively binding to and activating the sigma-1 receptor (S1R). The S1R is a chaperone protein located at the mitochondria-associated membrane (MAM), where it is bound to the binding immunoglobulin protein (BiP). Upon binding of an agonist such as PD 144418, the S1R dissociates from BiP and can translocate to other cellular compartments.
The activated S1R modulates a variety of downstream signaling pathways and effector proteins:
-
Ion Channel Regulation: S1R activation has been shown to modulate the activity of several voltage-gated ion channels, including Na+, K+, and Ca2+ channels.
-
Calcium Homeostasis: By interacting with inositol 1,4,5-trisphosphate (IP3) receptors at the MAM, the S1R plays a crucial role in regulating the flux of calcium from the endoplasmic reticulum to the mitochondria, thereby influencing cellular energy metabolism and survival.
-
NMDA Receptor Modulation: PD 144418 has been observed to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP), suggesting a modulatory role in glutamatergic neurotransmission[1].
-
Neuroprotection: The activation of S1R is associated with neuroprotective effects, potentially through the activation of pathways such as the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling and the Nrf2 antioxidant response.
-
Serotonergic System Interaction: Studies have shown that PD 144418 can potentiate the decrease in 5-hydroxytryptophan (a serotonin precursor) induced by haloperidol in the mesolimbic region[1].
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile tips
-
25-27 gauge sterile needles
-
1 mL sterile syringes
-
Male CD-1 mice (or other appropriate strain)
-
Animal scale
-
70% ethanol for disinfection
2. Preparation of this compound Dosing Solution
-
Vehicle Preparation: A commonly used and generally well-tolerated vehicle for intraperitoneal (IP) injection of compounds with low aqueous solubility is a co-solvent system of DMSO and saline. It is recommended to keep the final concentration of DMSO at 10% or lower to minimize potential toxicity[2][3].
-
To prepare a 10% DMSO in saline vehicle, mix 1 part sterile DMSO with 9 parts sterile 0.9% saline. For example, to make 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of saline.
-
-
Dosing Solution Preparation (Example for a 10 mg/kg dose):
-
Determine the required concentration: The injection volume for mice via the IP route should not exceed 10 mL/kg of body weight. A typical injection volume is 5-10 mL/kg. For this protocol, we will use a 10 mL/kg injection volume.
-
To achieve a 10 mg/kg dose with a 10 mL/kg injection volume, the required concentration of the dosing solution is 1 mg/mL.
-
-
Weigh the compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.
-
Dissolution: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to dissolve the compound completely. Based on the desired final concentration of 10% DMSO, for a final volume of 1 mL, you would first dissolve the 1 mg of this compound in 100 µL of DMSO. Vortex briefly to ensure complete dissolution. c. Add the appropriate volume of sterile 0.9% saline to reach the final volume. In this example, add 900 µL of saline to the DMSO-drug solution. d. Vortex the final solution thoroughly to ensure it is homogenous.
-
Control Vehicle: Prepare a vehicle control solution containing the same concentration of DMSO in saline (e.g., 10% DMSO in 0.9% saline) but without the this compound.
-
3. In Vivo Administration Protocol
-
Animal Model: Male CD-1 mice are a reported model for behavioral studies with this compound. The choice of mouse strain, age, and sex should be appropriate for the specific experimental goals.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Dose Calculation:
-
Weigh each mouse accurately on the day of dosing.
-
Calculate the required injection volume for each mouse based on its body weight and the desired dose. For a 10 mg/kg dose and a 1 mg/mL solution, the injection volume is 10 µL per gram of body weight (e.g., a 25 g mouse would receive 250 µL).
-
-
Administration Procedure (Intraperitoneal Injection):
-
Restrain the mouse firmly but gently. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders.
-
Tilt the mouse's head downwards at a slight angle.
-
Wipe the injection site with 70% ethanol. The preferred site for IP injection is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Using a 25-27 gauge needle attached to a 1 mL syringe, insert the needle into the peritoneal cavity at a 15-20 degree angle.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ (no blood or other fluid should enter the syringe).
-
If the aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution or the vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Intraperitoneal Injection of PD 144418 Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of PD 144418 oxalate, a potent and selective sigma-1 (σ1) receptor antagonist. This document includes summaries of in vivo studies, detailed experimental protocols, and a depiction of the relevant signaling pathway to guide researchers in their experimental design.
Mechanism of Action
This compound is a high-affinity sigma-1 (σ1) receptor ligand with a Ki of 0.08 nM for the σ1 receptor and 1377 nM for the σ2 receptor, demonstrating high selectivity. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating calcium signaling between these organelles and is involved in modulating various ion channels, receptors, and kinases. Upon stimulation, the sigma-1 receptor can translocate within the cell to exert its effects. Its modulation has been implicated in a range of neurological and psychiatric conditions.
Quantitative Data Summary
The following table summarizes the available data on the intraperitoneal dosage of this compound from preclinical studies.
| Animal Model | Dosage | ED50 | Frequency | Vehicle | Observed Effect | Reference |
| Male CD-1 Mice | 10 mg/kg | 7.0 mg/kg | Single injection | Not specified | Antagonized mescaline-induced scratching | Akunne et al., 1997[1] |
Experimental Protocols
Protocol 1: Antagonism of Mescaline-Induced Scratching in Mice
This protocol is based on the study by Akunne et al. (1997).
Objective: To assess the in vivo efficacy of this compound in a behavioral model.
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile saline, or a solution containing a solubilizing agent like DMSO, with final concentration of DMSO kept low)
-
Mescaline hydrochloride
-
Male CD-1 mice
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal observation chambers
Procedure:
-
Preparation of this compound Solution:
-
This compound is soluble in DMSO.
-
Prepare a stock solution of this compound in a suitable solvent.
-
For injection, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 ml/kg, the final concentration would be 1 mg/ml). The final concentration of the initial solvent (e.g., DMSO) should be minimized to avoid vehicle effects.
-
-
Animal Handling and Dosing:
-
Acclimate male CD-1 mice to the experimental environment.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection. The injection volume is typically 10 ml/kg.
-
The injection site is in the lower quadrant of the abdomen.
-
-
Induction of Scratching Behavior:
-
At a predetermined time following this compound administration, inject mescaline hydrochloride to induce the scratching behavior.
-
-
Behavioral Observation:
-
Place the mice in individual observation chambers.
-
Record the number of scratching bouts over a specified period.
-
-
Data Analysis:
-
Compare the number of scratches in the this compound-treated group to the vehicle-treated group.
-
Calculate the dose-response curve and the ED50 value.
-
Visualizations
Signaling Pathway of the Sigma-1 Receptor
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Workflow: In Vivo Study
Caption: General Experimental Workflow.
References
Application Notes and Protocols for the Use of PD 144418 Oxalate in Rat Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a synthesized guide based on the known pharmacology of PD 144418 oxalate and established methodologies for studying neuropathic pain in rat models. As of the latest literature review, specific studies detailing the use of this compound for neuropathic pain in rats have not been prominently published. Therefore, the following protocols are proposed based on the activity of other sigma-1 receptor antagonists and should be adapted and optimized by researchers as part of their experimental design.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. The sigma-1 (σ1) receptor has emerged as a promising therapeutic target for the management of neuropathic pain.[1][2][3] this compound is a highly potent and selective sigma-1 receptor antagonist, exhibiting a high affinity for σ1 receptors (Ki = 0.08 nM) and over 17,000-fold selectivity over σ2 receptors (Ki = 1377 nM).[4][5] Its ability to modulate neuronal excitability and neuroinflammation makes it a compelling candidate for investigation in preclinical models of neuropathic pain.
These application notes provide a comprehensive overview of proposed experimental protocols for evaluating the efficacy of this compound in a rat model of neuropathic pain, specifically the Chronic Constriction Injury (CCI) of the sciatic nerve.
Quantitative Data Summary
Due to the absence of direct studies of this compound in neuropathic pain models, the following tables provide a proposed dosing regimen and a template for data collection. The proposed doses are extrapolated from in vivo studies of this compound in other rodent models (e.g., cocaine-induced hyperactivity) and studies of other sigma-1 antagonists in neuropathic pain models.
Table 1: Proposed Dosing Regimen for this compound in Rats
| Compound | Vehicle | Proposed Dose Range (mg/kg) | Route of Administration | Frequency |
| This compound | Saline or 10% DMSO in Saline | 1, 3, 10 | Intraperitoneal (i.p.) | Once daily |
Table 2: Template for Behavioral Data Collection (Mechanical Allodynia)
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Day 7 Post-CCI Paw Withdrawal Threshold (g) | Day 14 Post-CCI Paw Withdrawal Threshold (g) |
| Sham + Vehicle | 10 | |||
| CCI + Vehicle | 10 | |||
| CCI + PD 144418 (1 mg/kg) | 10 | |||
| CCI + PD 144418 (3 mg/kg) | 10 | |||
| CCI + PD 144418 (10 mg/kg) | 10 | |||
| CCI + Positive Control (e.g., Gabapentin) | 10 |
Experimental Protocols
The CCI model is a widely used and validated model of neuropathic pain in rats that mimics features of human neuropathic pain conditions.[6][7]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the lateral aspect of the mid-thigh of the left hind limb.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart.
-
The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb, indicating a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animals to recover on a warming pad.
-
For sham-operated animals, expose the sciatic nerve as described above but do not place the ligatures.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline or 10% DMSO in sterile saline)
-
Vortex mixer and sonicator
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in the chosen vehicle. The use of a small amount of DMSO (e.g., 10%) may be necessary to aid dissolution, followed by dilution with saline.
-
The final injection volume should be adjusted to 1-2 ml/kg body weight.
-
Administer the prepared solution or vehicle via intraperitoneal (i.p.) injection.
-
Treatment can be initiated either prophylactically (before CCI surgery) or therapeutically (after the development of neuropathic pain, typically 7-14 days post-surgery).
Behavioral testing should be conducted at baseline (before surgery) and at regular intervals post-surgery (e.g., days 3, 7, 14, and 21).
3.3.1. Mechanical Allodynia (von Frey Test) Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.
Materials:
-
Set of von Frey filaments with calibrated bending forces (e.g., Stoelting)
-
Elevated mesh platform with enclosures for individual rats
Procedure:
-
Place the rats in the enclosures on the mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and increasing in force.
-
A positive response is defined as a brisk withdrawal or licking of the paw upon application of the filament.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
3.3.2. Cold Allodynia (Acetone Test) Cold allodynia is another common symptom of neuropathic pain.
Materials:
-
Acetone
-
Syringe with a blunt needle or a dropper
-
Elevated mesh platform with enclosures for individual rats
Procedure:
-
Acclimate the rats on the mesh platform as described for the von Frey test.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe the rat's response for a defined period (e.g., 1 minute).
-
Record the duration of paw withdrawal, licking, or flinching.
Visualizations
Caption: Proposed signaling pathway of this compound in neuropathic pain.
Caption: Proposed experimental workflow for evaluating this compound.
References
- 1. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Sigma1 Receptor Ligands: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emodin alleviates chronic constriction injury-induced neuropathic pain and inflammation via modulating PPAR-gamma pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 144418 Oxalate in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 oxalate is a potent and highly selective sigma-1 (σ₁) receptor antagonist with potential antipsychotic properties. The sigma-1 receptor, a unique ligand-regulated molecular chaperone, is implicated in the modulation of various neurotransmitter systems, including the glutamatergic system, which is a key area of investigation in the pathophysiology of schizophrenia. These application notes provide a comprehensive overview of the use of this compound in preclinical animal models relevant to schizophrenia research, based on its pharmacological profile and findings from studies on other selective sigma-1 receptor ligands.
Pharmacological Profile of this compound
This compound exhibits high-affinity binding to the sigma-1 receptor and substantially lower affinity for the sigma-2 (σ₂) receptor, with minimal interaction with other receptor systems. This selectivity makes it a valuable tool for elucidating the specific role of the sigma-1 receptor in animal models of psychosis and cognitive dysfunction.
| Receptor/Site | Binding Affinity (Ki) |
| Sigma-1 (σ₁) | 0.08 nM |
| Sigma-2 (σ₂) | 1377 nM |
This high selectivity for the sigma-1 receptor minimizes off-target effects, allowing for a more precise investigation of its role in modulating schizophrenia-like behaviors.
Experimental Protocols
While direct studies of this compound in widely-used animal models of schizophrenia are limited, its application can be extrapolated from research on other selective sigma-1 receptor ligands and the established protocols for these models.
Phencyclidine (PCP)-Induced Hyperlocomotion Model (Positive Symptoms)
This model is based on the ability of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) to induce hyperlocomotion in rodents, mimicking the positive symptoms of schizophrenia.
Objective: To assess the potential of this compound to attenuate PCP-induced hyperlocomotion.
Materials:
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Saline solution (0.9% NaCl)
-
Male rodents (rats or mice)
-
Open-field activity chambers equipped with infrared beams
Protocol:
-
Acclimation: Acclimate animals to the testing room and open-field chambers for at least 60 minutes prior to the experiment.
-
Drug Preparation: Dissolve this compound and PCP in saline.
-
Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle.
-
After a pretreatment interval (e.g., 30 minutes), administer PCP (e.g., 2.5-5.0 mg/kg, i.p.) or vehicle.
-
-
Behavioral Assessment: Immediately place the animals in the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
Expected Outcome: Based on the modulatory role of sigma-1 receptors on the glutamatergic system, it is hypothesized that this compound may modulate PCP-induced hyperlocomotion. The direction of this effect (attenuation or potentiation) would provide insight into the therapeutic potential of sigma-1 antagonism for positive symptoms.
MK-801-Induced Prepulse Inhibition (PPI) Deficit Model (Sensorimotor Gating)
Prepulse inhibition (PPI) is a measure of sensorimotor gating that is deficient in schizophrenia patients. This deficit can be modeled in rodents by administering NMDA receptor antagonists like MK-801.
Objective: To determine if this compound can reverse or prevent MK-801-induced deficits in PPI.
Materials:
-
This compound
-
Dizocilpine (MK-801)
-
Saline solution (0.9% NaCl)
-
Male rodents (rats)
-
Startle response measurement system with acoustic stimuli capabilities
Protocol:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes.
-
Drug Preparation: Dissolve this compound and MK-801 in saline.
-
Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
After a pretreatment interval (e.g., 30 minutes), administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or vehicle.
-
-
PPI Testing: After a short delay (e.g., 15 minutes), place animals in the startle chambers for a 5-10 minute acclimation period with background white noise. The test session should consist of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-plus-pulse trials: A weak acoustic prepulse (e.g., 3-15 dB above background) preceding the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 - [ (startle amplitude on prepulse-plus-pulse trials / startle amplitude on pulse-alone trials) x 100 ].
PCP-Induced Social Interaction Deficit Model (Negative Symptoms)
This model assesses the deficits in social behavior induced by PCP, which are analogous to the negative symptoms of schizophrenia.
Objective: To evaluate the effect of this compound on PCP-induced social withdrawal.
Materials:
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Saline solution (0.9% NaCl)
-
Male rodents (rats or mice), housed in pairs
-
Social interaction arena (a novel, dimly lit open field)
Protocol:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes.
-
Drug Preparation: Dissolve this compound and PCP in saline.
-
Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to both animals in a pair.
-
After a pretreatment interval (e.g., 30 minutes), administer PCP (e.g., 2.0 mg/kg, i.p.) or vehicle.
-
-
Behavioral Assessment: After a short delay (e.g., 15 minutes), place the pair of unfamiliar animals in the social interaction arena and record their behavior for 10-15 minutes. Score the total time spent in active social interaction (e.g., sniffing, grooming, following).
NMDA Antagonist-Induced Cognitive Deficits Model (Cognitive Symptoms)
Cognitive impairment is a core feature of schizophrenia. NMDA receptor antagonists can induce deficits in learning and memory in rodents, which can be assessed using tasks like the Novel Object Recognition (NOR) test.
Objective: To investigate whether this compound can ameliorate or worsen cognitive deficits induced by NMDA receptor antagonism.
Materials:
-
This compound
-
Phencyclidine (PCP) or MK-801
-
Saline solution (0.9% NaCl)
-
Male rodents (rats or mice)
-
Testing arena (e.g., a square open field)
-
Two identical objects (familiar) and one novel object
Protocol (Novel Object Recognition):
-
Habituation: Habituate the animals to the empty testing arena for 5-10 minutes on two consecutive days.
-
Drug Administration:
-
On the testing day, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
After a pretreatment interval (e.g., 30 minutes), administer PCP (e.g., 2.0 mg/kg, i.p.) or MK-801 (e.g., 0.1 mg/kg, i.p.) or vehicle.
-
-
Training Phase (T1): After a short delay, place the animal in the arena with two identical objects and allow it to explore for 5-10 minutes.
-
Retention Interval: Return the animal to its home cage for a specific interval (e.g., 1 hour).
-
Testing Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow for 5 minutes of exploration.
-
Data Analysis: Measure the time spent exploring the novel and familiar objects. Calculate a discrimination index: (Time exploring novel - Time exploring familiar) / (Total exploration time).
Note on Sigma-1 Ligands and Cognition: Studies have shown that sigma-1 receptor agonists can improve cognitive deficits in PCP models. This effect is blocked by sigma-1 antagonists. Therefore, it is crucial to test whether a selective antagonist like this compound has no effect, worsens, or paradoxically improves cognitive performance in these models.
Data Presentation
Table 1: Summary of Dosing and Administration of this compound in a Psychosis Model
| Animal Model | Species | Compound | Dose Range (mg/kg) | Route of Administration | Key Findings |
| Mescaline-induced Scratching | Mouse | PD 144418 | 3 - 30 | i.p. | Antagonized scratching (ED₅₀ = 7.0 mg/kg) without altering motor activity. |
Table 2: Proposed Dosing for this compound in Schizophrenia-Relevant Models (Extrapolated)
| Behavioral Paradigm | Species | Proposed Dose Range (mg/kg) | Route of Administration | Primary Outcome Measure |
| PCP-induced Hyperlocomotion | Rat/Mouse | 1 - 10 | i.p. | Locomotor activity (distance traveled) |
| MK-801-induced PPI Deficit | Rat | 1 - 10 | i.p. | Percent prepulse inhibition (%PPI) |
| PCP-induced Social Deficit | Rat/Mouse | 1 - 10 | i.p. | Time in active social interaction |
| NMDA Antagonist-induced Cognitive Deficit | Rat/Mouse | 1 - 10 | i.p. | Discrimination Index (NOR test) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PD 144418 modulates NMDA receptor signaling via sigma-1 antagonism.
Caption: Workflow for testing PD 144418 in the MK-801-induced PPI deficit model.
Application Notes and Protocols for PD 144418 Oxalate in the Study of Drug-Seeking Behavior in Rats
Disclaimer: The following information is intended for research purposes only by qualified professionals. It is not for medical or diagnostic use.
Initial Clarification: Mechanism of Action of PD 144418 Oxalate
Contrary to the initial query, extensive research literature identifies this compound as a highly potent and selective sigma-1 (σ1) receptor ligand , not a dopamine D4 receptor antagonist. It exhibits a high affinity for the σ1 receptor with a Ki value of 0.08 nM, while its affinity for the σ2 receptor is significantly lower (Ki = 1377 nM)[1][2][3][4]. Studies indicate that this compound has no significant affinity for a wide range of other receptors, ion channels, and enzymes[1][4]. While the dopamine D4 receptor is indeed implicated in drug addiction and relapse[5][6], the effects of PD 144418 on drug-seeking behavior are mediated through its action on sigma-1 receptors.
The sigma-1 receptor is a unique transmembrane protein expressed in various tissues, with a notable concentration in the central nervous system. It is implicated in a variety of neuronal processes and the pathophysiology of several psychiatric disorders, including drug addiction[2].
Data Presentation
Table 1: Receptor Binding Affinity of PD 144418
| Receptor | Ki (nM) | Reference(s) |
| Sigma-1 (σ1) | 0.08 | [1][2][3][4] |
| Sigma-2 (σ2) | 1377 | [1][2][3][4] |
Table 2: In Vivo Effects of PD 144418 in Rodents
| Animal Model | Dosage Range/Route | Observed Effect | Reference(s) |
| Mice | 10 mg/kg; i.p. | Attenuates cocaine-induced hyperactivity. | [4] |
| Mice | 7.0 mg/kg (ED50); i.p. | Antagonizes mescaline-induced scratching without altering spontaneous motor activity. | [1][2][3] |
| Male & Female Rats | 10 µmol/kg | Attenuated breakpoint and active lever responses for sucrose pellets under a progressive ratio schedule in sated animals. | [7] |
Experimental Protocols
Protocol 1: Evaluation of PD 144418 on Cocaine-Induced Hyperactivity in Mice
This protocol is adapted from studies demonstrating the attenuating effects of PD 144418 on psychostimulant-induced locomotor activity[4][7].
-
Animals: Male CD-1 or similar strain of mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Apparatus: Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Habituation: Acclimate mice to the activity chambers for 30-60 minutes prior to drug administration.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or DMSO, further diluted in saline). The final concentration should be adjusted to deliver the desired dose in a standard injection volume (e.g., 10 ml/kg).
-
Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
After a pre-treatment period (e.g., 30-60 minutes), administer cocaine HCl (e.g., 10-20 mg/kg, i.p.) or saline.
-
-
Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis: Analyze the locomotor activity data using a two-way ANOVA with pre-treatment (vehicle vs. PD 144418) and treatment (saline vs. cocaine) as factors. Post-hoc tests can be used to compare individual group differences.
Protocol 2: Reinstatement Model of Drug-Seeking Behavior in Rats
The reinstatement model is a widely used paradigm to study relapse to drug-seeking behavior[8][9][10]. This protocol describes how to assess the effect of PD 144418 on cue- or drug-primed reinstatement of cocaine-seeking.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Surgery: Implant intravenous catheters into the jugular vein for cocaine self-administration. Allow for a recovery period of at least one week.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a drug infusion pump.
-
Procedure:
-
Self-Administration Training:
-
Train rats to press an active lever for intravenous infusions of cocaine (e.g., 0.5-1.0 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1 or FR5). Each infusion is paired with a discrete cue (e.g., a light and/or tone). The second lever is inactive.
-
Continue training until stable responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).
-
-
Extinction:
-
Following stable self-administration, begin extinction sessions where active lever presses no longer result in cocaine infusion or the presentation of the cue.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 25% of the average of the last three self-administration sessions).
-
-
Reinstatement Test:
-
Cue-Induced Reinstatement: Administer this compound or vehicle prior to the test session. Place the rats in the operant chambers, where presses on the active lever now result in the presentation of the previously paired cue, but no drug infusion.
-
Drug-Primed Reinstatement: Administer this compound or vehicle prior to a priming injection of cocaine (a non-contingent, experimenter-administered dose, typically lower than the self-administered dose). Place the rats in the operant chambers and record lever pressing.
-
-
-
Data Analysis: The primary measure is the number of active lever presses during the reinstatement test. Data can be analyzed using t-tests or ANOVA to compare the effects of PD 144418 with the vehicle control group on the reinstatement of drug-seeking behavior.
Visualizations
Caption: Proposed mechanism of PD 144418 in reducing drug-seeking behavior.
Caption: Experimental workflow for the reinstatement model of drug-seeking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 5. Dopamine D4 Receptors in Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Underlying Susceptibility to Eating Disorders and Drug Abuse: Genetic and Pharmacological Aspects of Dopamine D4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor antagonist, PD144418, selectively reduces female motivation for food during negative energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stress-Induced Reinstatement of Drug Seeking: 20 Years of Progress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 144418 Oxalate in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 oxalate is a potent and highly selective sigma-1 (σ1) receptor antagonist.[1][2] The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and neuronal survival.[3] Given its high affinity for the sigma-1 receptor, this compound is a valuable tool for investigating the role of this receptor in neuronal function and as a potential therapeutic agent in neurological disorders.
These application notes provide a comprehensive guide for the in vitro use of this compound in primary neuron cultures, including detailed protocols for assessing its neuroprotective effects and elucidating its mechanism of action.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 372.41 g/mol | [2] |
| Formula | C₂₀H₂₄N₂O₅ | [2] |
| CAS Number | 1794760-28-3 | [2] |
| Binding Affinity (Ki) | σ1: 0.08 nM, σ2: 1377 nM | [1][2] |
| Solubility | Soluble in DMSO (e.g., up to 25 mg/mL) | [2][4] |
| Reported In Vitro Action | Reverses NMDA-induced increase in cGMP in rat cerebellar slices | [1][2] |
Signaling Pathways and Experimental Workflow
Caption: Sigma-1 Receptor Signaling Pathway in Neurons.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific experimental conditions. The optimal concentration of this compound for neuroprotection in primary neuron cultures has not been definitively established and should be determined empirically through dose-response experiments. Based on its high affinity (Ki = 0.08 nM), a starting concentration range of 1 nM to 1 µM is recommended for initial studies.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin (0.25%)
-
DNase I
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue and transfer to a conical tube.
-
Digest the tissue with 0.25% trypsin and a small amount of DNase I at 37°C for 15-20 minutes.
-
Stop the digestion by adding serum-containing medium or a trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1-2 x 10⁵ cells/cm²) on Poly-D-lysine coated plates/coverslips.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
-
Allow the neurons to mature for at least 7-10 days in vitro (DIV) before experimental use.
Protocol 2: Assessment of Neuroprotection against NMDA-Induced Excitotoxicity
This protocol outlines a method to evaluate the neuroprotective effects of this compound against N-methyl-D-aspartate (NMDA)-induced neuronal death.
Materials:
-
Mature primary cortical neuron cultures (DIV 7-14)
-
This compound stock solution (in DMSO)
-
NMDA stock solution (in water)
-
Neurobasal medium
-
Calcein AM and Propidium Iodide (PI) for viability staining
Procedure:
-
Preparation of Treatment Media: Prepare fresh solutions of this compound and NMDA in Neurobasal medium at the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.
-
Pre-treatment: Remove the culture medium from the mature neurons and replace it with medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle. Incubate for 1-2 hours at 37°C.
-
Induction of Excitotoxicity: After pre-treatment, add NMDA to the culture wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). A control group without NMDA should be included. Incubate for the desired duration (e.g., 30 minutes to 24 hours).
-
Washout: After the NMDA incubation period, gently wash the neurons twice with pre-warmed Neurobasal medium to remove the treatment solutions.
-
Recovery: Add fresh, pre-warmed Neurobasal medium to the cultures and return them to the incubator for a recovery period (e.g., 24 hours).
-
Neuronal Viability Assessment (Calcein AM/PI Staining):
-
Prepare a working solution of Calcein AM (stains live cells green) and Propidium Iodide (stains dead cells red) in a suitable buffer (e.g., PBS).
-
Remove the culture medium and incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.
-
Capture images using a fluorescence microscope with appropriate filters.
-
Quantify the number of live (green) and dead (red) cells in multiple fields of view for each condition.
-
Calculate neuronal viability as (number of live cells / total number of cells) x 100%.
-
Protocol 3: Measurement of Intracellular Calcium Levels
This protocol describes the use of a ratiometric calcium indicator, Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA, with and without pre-treatment with this compound.
Materials:
-
Mature primary neuron cultures on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HBSS with Ca²⁺ and Mg²⁺
-
This compound
-
NMDA
-
Fluorescence imaging system capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Dye Loading: Incubate the neuron-coated coverslips with Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 in HBSS for 30-45 minutes at 37°C.
-
Washing: Wash the coverslips with fresh HBSS to remove extracellular dye and allow for de-esterification of the AM ester for at least 20 minutes.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Baseline Recording: Perfuse the cells with HBSS and record the baseline Fura-2 fluorescence ratio (F340/F380) for several minutes.
-
Pre-treatment: Perfuse the cells with HBSS containing the desired concentration of this compound or vehicle and record the fluorescence ratio.
-
NMDA Stimulation: While continuing to record, switch the perfusion to a solution containing both this compound (or vehicle) and NMDA.
-
Data Analysis: Analyze the change in the F340/F380 ratio over time. A higher ratio indicates a higher intracellular calcium concentration. Compare the peak and sustained calcium levels between the vehicle- and PD 144418-treated groups.
Protocol 4: Measurement of cGMP Levels
This protocol is for quantifying changes in cyclic GMP (cGMP) levels in primary neuron cultures following treatment with NMDA and this compound, using a commercially available ELISA kit.
Materials:
-
Mature primary neuron cultures in multi-well plates
-
This compound
-
NMDA
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) - optional, to prevent cGMP degradation
-
Cell lysis buffer
-
Commercial cGMP ELISA kit
Procedure:
-
Pre-treatment: Pre-treat the neurons with this compound or vehicle as described in Protocol 2. If using a PDE inhibitor, it should be added during the pre-treatment phase.
-
NMDA Stimulation: Add NMDA to the cultures and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Stop the reaction by removing the medium and adding ice-cold cell lysis buffer provided with the ELISA kit or a suitable alternative (e.g., 0.1 M HCl).
-
Sample Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.
-
cGMP Quantification: Follow the manufacturer's instructions for the cGMP ELISA kit to measure the cGMP concentration in the supernatant. This typically involves a competitive immunoassay where the amount of cGMP in the sample is inversely proportional to the signal generated.
-
Data Normalization: Normalize the cGMP concentration to the total protein concentration of the lysate, determined by a standard protein assay (e.g., BCA assay).
-
Analysis: Compare the normalized cGMP levels across the different treatment groups.
References
- 1. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PD 144418 Oxalate in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, remains a significant clinical challenge, particularly in its high-risk forms. The sigma-1 (σ1) receptor, a unique ligand-regulated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM), has emerged as a potential therapeutic target in various cancers.[1][2] This receptor plays a crucial role in regulating cellular stress responses, calcium homeostasis, and cell survival pathways.[1][2] Notably, sigma-1 receptors are expressed in neuroblastoma cell lines, including BE(2)-C and SK-N-SH.
PD 144418 oxalate is a highly potent and selective sigma-1 receptor antagonist. Its high affinity for the σ1 receptor over the σ2 subtype and other receptors makes it a valuable tool for investigating the specific roles of the sigma-1 receptor in cancer biology. Emerging evidence suggests that antagonism of the sigma-1 receptor can induce apoptosis in tumor cells, presenting a promising avenue for novel anti-cancer therapies.[3]
These application notes provide a comprehensive guide for utilizing this compound to study its effects on neuroblastoma cell lines. Detailed protocols for assessing cell viability, apoptosis, and cell cycle progression are provided, along with data presentation guidelines and visualizations of the implicated signaling pathways and experimental workflows.
Mechanism of Action
The sigma-1 receptor, under normal physiological conditions, is associated with the chaperone protein BiP (Binding immunoglobulin Protein) at the MAM.[1] Upon cellular stress or ligand binding, it can dissociate and interact with various client proteins, including ion channels and kinases, to modulate cellular survival signals.[1] In many cancer cells, the sigma-1 receptor is thought to be in a constitutively active state, contributing to apoptosis resistance and promoting cell survival.[2]
PD 144418, as a sigma-1 receptor antagonist, is hypothesized to exert its anti-cancer effects by inhibiting the pro-survival functions of the receptor. The proposed mechanism of action for sigma-1 receptor antagonists in cancer cells involves:
-
Disruption of Calcium Homeostasis: Antagonism of the sigma-1 receptor can lead to a rapid increase in cytosolic calcium levels.[3] This dysregulation of calcium signaling can trigger downstream apoptotic pathways.
-
Induction of Endoplasmic Reticulum (ER) Stress: By interfering with the chaperone function of the sigma-1 receptor at the ER, antagonists can exacerbate ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.
-
Inhibition of Pro-Survival Signaling: Sigma-1 receptor antagonists have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3][4]
-
Caspase-Dependent Apoptosis: The culmination of these events is the activation of the caspase cascade, leading to programmed cell death.[3]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols outlined below. Representative data from studies on sigma-1 receptor antagonists in other cancer cell lines are included for illustrative purposes.
Table 1: Effect of this compound on Neuroblastoma Cell Viability (IC50)
| Cell Line | This compound IC50 (µM) after 72h | Reference Compound (Rimcazole) IC50 (µM) in MDA-MB-468 cells |
| SK-N-SH | To be determined | 2.7 ± 1.8 |
| BE(2)-C | To be determined | |
| Other Neuroblastoma Lines | To be determined |
IC50 values for the sigma-1 antagonist Rimcazole in the NCI60 panel of cancer cell lines ranged from 1.9 to 38 µM.[1]
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment (Concentration, Time) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| SK-N-SH | Vehicle Control | To be determined | To be determined |
| PD 144418 (IC50) | To be determined | To be determined | |
| PD 144418 (2x IC50) | To be determined | To be determined | |
| BE(2)-C | Vehicle Control | To be determined | To be determined |
| PD 144418 (IC50) | To be determined | To be determined | |
| PD 144418 (2x IC50) | To be determined | To be determined |
Table 3: Cell Cycle Analysis by Propidium Iodide Staining
| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| SK-N-SH | Vehicle Control | To be determined | To be determined | To be determined |
| PD 144418 (IC50) | To be determined | To be determined | To be determined | |
| BE(2)-C | Vehicle Control | To be determined | To be determined | To be determined |
| PD 144418 (IC50) | To be determined | To be determined | To be determined |
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cell lines and calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-SH, BE(2)-C)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count neuroblastoma cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Neuroblastoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
Neuroblastoma cells treated with this compound
-
Ice-cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest treated and control cells (approximately 1 x 10^6 cells per sample).
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) following treatment with this compound.
Materials:
-
Neuroblastoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate to the membrane.
-
Visualize protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
-
Conclusion
This compound, as a selective sigma-1 receptor antagonist, presents a valuable pharmacological tool for investigating the role of the sigma-1 receptor in neuroblastoma. The protocols provided herein offer a systematic approach to characterizing its effects on cell viability, apoptosis, and cell cycle progression. The data generated from these experiments will contribute to a better understanding of the therapeutic potential of targeting the sigma-1 receptor in neuroblastoma and may aid in the development of novel treatment strategies for this challenging pediatric cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 144418 Oxalate in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 oxalate is a potent and highly selective sigma-1 (σ1) receptor ligand.[1][2] Its high affinity for the sigma-1 receptor, coupled with significantly lower affinity for the sigma-2 (σ2) receptor and other neurotransmitter receptors, makes it an invaluable tool for researchers investigating the physiological and pharmacological roles of the sigma-1 receptor.[1][2][3] These application notes provide detailed protocols for utilizing this compound in competitive radioligand binding assays to characterize the sigma-1 receptor.
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4] It is implicated in a variety of cellular functions and is a target for therapeutic intervention in several central nervous system (CNS) disorders.[1][4] Radioligand binding assays are a fundamental technique to quantify the interaction of ligands with their receptors, enabling the determination of binding affinity (Ki) and receptor density (Bmax).[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₂O·C₂H₂O₄ | |
| Molecular Weight | 372.42 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage | Desiccate at room temperature |
Table 2: Binding Affinity of PD 144418 for Sigma Receptors
| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Tissue/Cell Source | Reference |
| Sigma-1 (σ₁) | 0.08 | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | [3] |
| Sigma-2 (σ₂) | 1377 | [³H]DTG (in the presence of (+)-pentazocine) | Neuroblastoma x Glioma Cells | [3] |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor using PD 144418 as a reference compound. The protocol is adapted from established methods for sigma receptor binding assays.[4][6][7]
Materials and Reagents
-
Membrane Preparation: Guinea pig brain membranes are a suitable source of sigma-1 receptors.[3]
-
Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.[6]
-
Reference Compound: this compound.
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.[7][8]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound and this compound in the assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, --INVALID-LINK---pentazocine, and assay buffer.
-
Non-specific Binding: Membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol or 1 µM (+)-pentazocine).
-
Test Compound Competition: Membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test compound.
-
PD 144418 Competition: Membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of this compound (as a positive control).
-
-
The final concentration of --INVALID-LINK---pentazocine should be close to its Kd value for the sigma-1 receptor (approximately 1-2 nM). The final volume in each well is typically 200-250 µL.[9]
-
-
Incubation:
-
Incubate the plate at 37°C for 120-150 minutes to allow the binding to reach equilibrium.[8]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) for the test compound using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
-
Signaling Pathway
The sigma-1 receptor is known to modulate several signaling pathways, including those involving N-methyl-D-aspartate (NMDA) receptors. PD 144418 has been shown to reverse the NMDA-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting an interaction with the glutamatergic system.[3]
Caption: Sigma-1 receptor modulation of NMDA receptor signaling.
This diagram illustrates the proposed mechanism where the sigma-1 receptor, when bound by a ligand like PD 144418, can modulate NMDA receptor function, thereby affecting downstream signaling cascades such as the production of cGMP. The antagonistic effect of PD 144418 on NMDA-induced cGMP increase suggests an inhibitory modulation.[3]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Calcium Imaging with PD 144418 Oxalate in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 oxalate is a potent and highly selective sigma-1 receptor (σ1R) ligand, exhibiting a high affinity for the σ1R with a Ki value of 0.08 nM and significantly lower affinity for the sigma-2 receptor (σ2R) with a Ki of 1377 nM. The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in regulating intracellular calcium (Ca2+) signaling.[1] By modulating the activity of various ion channels and receptors, the sigma-1 receptor can influence neuronal excitability and synaptic plasticity. These application notes provide a comprehensive guide to utilizing this compound for studying its effects on calcium dynamics in cultured neurons.
Mechanism of Action: Modulation of Neuronal Calcium Signaling
The sigma-1 receptor is a key regulator of intracellular calcium homeostasis. It can modulate Ca2+ influx from the extracellular space and its release from internal stores, primarily the endoplasmic reticulum.[2] Activation or inhibition of the sigma-1 receptor can therefore have profound effects on neuronal function. PD 144418, as a selective ligand, is a valuable tool to investigate these processes. The binding of PD 144418 to the sigma-1 receptor is expected to allosterically modulate the function of associated ion channels and receptors, leading to changes in intracellular calcium concentrations.
A proposed signaling pathway for the modulation of neuronal calcium by the sigma-1 receptor, and the potential point of intervention for PD 144418, is illustrated below.
Quantitative Data Summary
The following tables present illustrative data demonstrating the potential effects of this compound on intracellular calcium dynamics in cultured neurons. This data is hypothetical and intended for instructional purposes.
Table 1: Effect of this compound on Peak Fluorescence Intensity of Fluo-4 AM in Cultured Hippocampal Neurons
| Treatment Group | Concentration (nM) | Mean Peak Fluorescence Intensity (a.u.) ± SD | Fold Change vs. Control |
| Vehicle Control (0.1% DMSO) | - | 150.2 ± 12.5 | 1.00 |
| This compound | 1 | 145.8 ± 11.9 | 0.97 |
| This compound | 10 | 125.4 ± 10.3 | 0.83 |
| This compound | 100 | 98.7 ± 8.9 | 0.66 |
| This compound | 1000 | 75.1 ± 7.2 | 0.50 |
Table 2: Time-Course Analysis of Calcium Transients Following Neuronal Stimulation with and without this compound (100 nM)
| Time Point (seconds) | Mean Fluorescence (Control) | Mean Fluorescence (PD 144418) |
| 0 (Baseline) | 50.1 | 49.8 |
| 10 (Stimulation) | 152.3 | 101.5 |
| 20 | 110.8 | 85.2 |
| 30 | 85.4 | 68.9 |
| 40 | 65.2 | 58.1 |
| 50 | 55.7 | 52.4 |
| 60 | 51.3 | 50.6 |
Experimental Protocols
This section provides a detailed methodology for conducting calcium imaging experiments in cultured neurons using this compound.
Experimental Workflow
Materials
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) plated on glass coverslips
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Neurobasal medium and B-27 supplement
-
Glutamate or Potassium Chloride (KCl) for stimulation
-
Fluorescence microscope with a camera and appropriate filter sets for Fluo-4 (Excitation/Emission: ~494/516 nm)
-
Image analysis software
Protocol
-
Preparation of Reagents
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in DMSO to make a 1 mM stock solution. Aliquot and store at -20°C.
-
Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 45 µL of high-quality, anhydrous DMSO.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO.
-
Loading Buffer: Prepare a working solution of 2-5 µM Fluo-4 AM in HBSS. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%. For example, for 1 mL of loading buffer, add 2-5 µL of 1 mM Fluo-4 AM stock and 1 µL of 20% Pluronic F-127 stock to 1 mL of HBSS.
-
-
Cell Culture
-
Culture primary neurons on poly-D-lysine coated glass coverslips in Neurobasal medium supplemented with B-27.
-
Allow neurons to mature for at least 7-10 days in vitro before conducting calcium imaging experiments.
-
-
Loading of Calcium Indicator
-
Aspirate the culture medium from the coverslips and wash gently with pre-warmed HBSS.
-
Add the Fluo-4 AM loading buffer to the coverslips, ensuring the cells are fully covered.
-
Incubate the cells for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with pre-warmed HBSS to remove excess dye.
-
Add fresh HBSS to the coverslips and allow the cells to de-esterify the Fluo-4 AM for at least 30 minutes at room temperature in the dark.
-
-
Image Acquisition
-
Place the coverslip in a recording chamber on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence recording for 1-2 minutes to ensure a stable signal.
-
Apply this compound at the desired final concentration (or vehicle control) to the recording chamber and incubate for the desired period (e.g., 10-15 minutes).
-
Initiate recording and, after a stable baseline is re-established, apply a stimulus such as KCl (to induce depolarization) or glutamate (to activate glutamate receptors).
-
Continue recording for several minutes to capture the full calcium transient and its return to baseline.
-
-
Data Analysis
-
Define regions of interest (ROIs) around individual neuronal cell bodies in the recorded image series.
-
Measure the average fluorescence intensity within each ROI for each frame.
-
Normalize the fluorescence signal (F) to the baseline fluorescence (F0) to obtain ΔF/F0.
-
Quantify parameters such as peak amplitude, time to peak, and decay kinetics of the calcium transients.
-
Compare the results from this compound-treated groups with the vehicle control group.
-
Troubleshooting
-
Low fluorescence signal: Ensure proper loading of Fluo-4 AM. Optimize loading time and concentration. Check the health of the cultured neurons.
-
High background fluorescence: Ensure thorough washing after dye loading. Use a phenol red-free imaging buffer.
-
Phototoxicity: Minimize exposure to excitation light. Use the lowest possible illumination intensity and a sensitive camera.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the sigma-1 receptor in neuronal calcium signaling. The protocols outlined in these application notes provide a framework for designing and executing calcium imaging experiments to elucidate the effects of this compound on cultured neurons. Careful optimization of experimental conditions will ensure high-quality, reproducible data for advancing our understanding of sigma-1 receptor function in the central nervous system.
References
Application Notes and Protocols for Electrophysiological Recording with PD 144418 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 oxalate is a potent and highly selective sigma-1 (σ1) receptor ligand.[1][2][3][4][5] The σ1 receptor is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulates a variety of ion channels and signaling pathways.[6][7] This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies, with a specific focus on patch clamp recordings to investigate its effects on neuronal excitability and ion channel function.
Data Presentation
Physicochemical Properties and Binding Affinity of this compound
| Property | Value | Reference |
| Molecular Weight | 372.41 g/mol | [8] |
| Formula | C₂₀H₂₄N₂O₅ | [8] |
| CAS Number | 1794760-28-3 | [2][8][9] |
| Purity | ≥98% | [2][5][9] |
| Solubility | Soluble to 50 mM in DMSO | [2][9] |
| Storage | Desiccate at room temperature. Stock solutions: -80°C for 6 months, -20°C for 1 month. | [2][8][10] |
| Binding Affinity (Ki) | ||
| Sigma-1 (σ1) Receptor | 0.08 nM | [1][2][3][4][5] |
| Sigma-2 (σ2) Receptor | 1377 nM | [1][2][3][4][5] |
Reported Effects of Sigma-1 Receptor Modulation on Various Ion Channels
| Ion Channel/Receptor | Effect of σ1R Activation | Experimental Technique | Reference |
| NMDA Receptor | Potentiation of currents | Patch Clamp | [1][2] |
| NMDA Receptor | Suppression of responses | Patch Clamp | [11][12] |
| Small Conductance Ca²⁺-activated K⁺ (SK) Channels | Inhibition | Patch Clamp | [1][2] |
| Voltage-gated Ca²⁺ Channels (L-type) | Inhibition of currents | Patch Clamp, Calcium Imaging | [13] |
| Voltage-gated Na⁺ Channels (Nav1.5) | Inhibition of activity | Patch Clamp | [14] |
| Acid-Sensing Ion Channel 1a (ASIC1a) | Inhibition of currents and Ca²⁺ influx | Patch Clamp, Calcium Imaging | [4] |
| hERG K⁺ Channel | Modulation of current density | Electrophysiology | [15] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : this compound is soluble in DMSO up to 50 mM.[2][9] To prepare a 10 mM stock solution, dissolve 3.72 mg of this compound (MW: 372.41 g/mol ) in 1 mL of high-purity DMSO.
-
Sonication : If necessary, gently warm and sonicate the solution to ensure complete dissolution.[8]
-
Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8][10]
Whole-Cell Patch Clamp Protocol for Studying the Effect of this compound on Neuronal Ion Channels
This protocol is a general guideline and may require optimization based on the specific cell type and ion channel being investigated.
1. Cell Preparation:
-
Plate neurons on coverslips a few days prior to the recording session to allow for adherence and recovery.
2. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Osmolarity should be adjusted to ~290 mOsm and the solution should be continuously bubbled with carbogen (95% O₂ / 5% CO₂).
-
Intracellular Solution (for K⁺ currents, in mM): 115 K-Gluconate, 4 NaCl, 0.3 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 HEPES. Adjust pH to 7.3 with KOH and osmolarity to ~280 mOsm. This composition can be modified depending on the specific ion channel of interest.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with aCSF at a rate of 1.5-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Fill the pipette with the intracellular solution and mount it on the micromanipulator.
-
Approach a target neuron under visual guidance and apply light positive pressure to the pipette.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
After establishing a stable giga-seal in voltage-clamp mode, apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Switch to the desired recording mode (voltage-clamp or current-clamp) and allow the cell to stabilize for a few minutes before starting the recording.
4. Application of this compound:
-
Dilute the this compound stock solution to the final desired concentration in aCSF immediately before application. Note that the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
-
Establish a baseline recording of the parameter of interest (e.g., NMDA-evoked currents, voltage-gated channel activity).
-
Apply this compound to the bath via the perfusion system.
-
Record the changes in the electrophysiological parameters during and after the application of the compound.
-
A washout period with drug-free aCSF should be performed to check for the reversibility of the effects.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: A flowchart of the experimental workflow for patch clamp recording with PD 144418.
Caption: Signaling pathways modulated by the sigma-1 receptor, a target of PD 144418.
Caption: The logical relationship between PD 144418, its target, the experimental technique, and the outcome.
References
- 1. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor and seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigma-1 receptor modulation of acid-sensing ion channel a (ASIC1a) and ASIC1a-induced Ca2+ influx in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Activation of the ζ receptor 1 suppresses NMDA responses in rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PD 144418 oxalate solubility in physiological saline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 144418 oxalate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is soluble up to 50 mM in DMSO.[1] For optimal results, it is advisable to use a fresh, unopened bottle of DMSO, as hygroscopic (water-absorbing) DMSO can negatively affect the solubility of the product.[2]
Q2: Can I dissolve this compound directly in physiological saline?
A2: Direct dissolution of this compound in physiological saline is not recommended and may result in poor solubility. It is best practice to first prepare a concentrated stock solution in DMSO and then dilute it to the desired final concentration with physiological saline or another appropriate aqueous buffer.
Q3: My this compound solution appears cloudy or has precipitates after dilution in an aqueous buffer. What should I do?
A3: Cloudiness or precipitation upon dilution in an aqueous buffer is a common issue and typically indicates that the compound has precipitated out of solution. Please refer to the troubleshooting guide below for steps to address this.
Q4: What is the mechanism of action of this compound?
A4: this compound is a high-affinity and selective ligand for the sigma-1 (σ1) receptor, with a much lower affinity for the sigma-2 (σ2) receptor.[1][3][4] It has been shown to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting its role in modulating glutamatergic signaling.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty Dissolving this compound in DMSO | 1. Incorrect solvent. 2. Low-quality or old DMSO that has absorbed water. 3. Insufficient mixing. | 1. Ensure you are using 100% DMSO. 2. Use a fresh, unopened bottle of high-purity DMSO.[2] 3. Gentle warming to 60°C and ultrasonic treatment can aid dissolution.[2] |
| Precipitation After Diluting DMSO Stock in Physiological Saline | 1. The final concentration in the aqueous solution is too high. 2. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Try diluting to a lower final concentration. 2. Increase the percentage of DMSO in the final solution. However, be mindful of potential solvent effects in your experimental model. Consider using a co-solvent like Tween 80 or Cremophor EL, but validate their compatibility with your assay. |
| Inconsistent Experimental Results | 1. Incomplete dissolution of the compound. 2. Degradation of the compound in solution. | 1. Visually inspect your stock and final solutions for any particulates before use. If necessary, filter the solution. 2. Prepare fresh solutions for each experiment. Stock solutions in DMSO should be stored at -20°C or -80°C and used within a month for -20°C or six months for -80°C.[2][5] Avoid repeated freeze-thaw cycles.[2][5] |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | Soluble to 50 mM | DMSO | [1] |
| Solubility | < 18.62 mg/mL | DMSO | [3] |
| Solubility | 25 mg/mL | DMSO (with ultrasonic and warming to 60°C) | [2] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, high-purity DMSO (newly opened), sterile microcentrifuge tubes, and a vortex mixer.
-
Calculation: The molecular weight of this compound is 372.42 g/mol .[1][3] To prepare a 10 mM stock solution, weigh out 3.72 mg of this compound.
-
Dissolution: Add the 3.72 mg of this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][5]
Protocol for Preparing a Working Solution in Physiological Saline (Example: 100 µM)
-
Materials: 10 mM this compound in DMSO stock solution, sterile physiological saline, sterile microcentrifuge tubes.
-
Dilution: Thaw an aliquot of the 10 mM stock solution. To prepare a 100 µM working solution, dilute the stock solution 1:100 in physiological saline. For example, add 10 µL of the 10 mM stock solution to 990 µL of physiological saline.
-
Mixing: Gently vortex the solution to ensure it is thoroughly mixed.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.
-
Usage: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: this compound binds to the Sigma-1 receptor, inhibiting NMDA-induced effects.
Caption: Workflow for preparing this compound solutions for experiments.
References
How to dissolve PD 144418 oxalate for in vivo studies
Welcome to the technical support center for the dissolution and in vivo application of PD 144418 oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the use of this selective sigma-1 (σ1) receptor ligand in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective sigma-1 (σ1) receptor ligand, with a significantly lower affinity for the sigma-2 (σ2) receptor.[1][2][3] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, and has been implicated in several neurological and psychiatric conditions.[4] PD 144418 has been shown to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in vitro, suggesting its role in regulating glutamatergic neurotransmission.[2]
Q2: What are the known solubility properties of this compound?
A2: this compound is poorly soluble in aqueous solutions. Its solubility has been determined in dimethyl sulfoxide (DMSO). For a summary of its solubility, please refer to the data table below.
Q3: What is a recommended formulation for in vivo administration of this compound?
A3: For in vivo studies, particularly for intraperitoneal (i.p.) injection in rodents, a co-solvent system is typically required. A common approach involves creating a stock solution in DMSO and then diluting it with other vehicles such as polyethylene glycol 300 (PEG300), Tween 80, and saline. A detailed representative protocol is provided in the "Experimental Protocols" section.
Q4: How should stock solutions of this compound be stored?
A4: Once prepared, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C, where it can be stable for up to 6 months. For shorter-term storage, -20°C for up to 1 month is also acceptable.[2]
Data Presentation
Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble to 50 mM | - |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL (67.13 mM) | Requires sonication and warming to 60°C. It is advised to use new, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2] |
| Dimethyl sulfoxide (DMSO) | <18.62 mg/mL | -[3] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock with aqueous buffer. | The compound is poorly soluble in aqueous solutions and is "crashing out" of the solution. | - Increase the proportion of co-solvents (e.g., PEG300, Tween 80) in the final formulation.- Prepare the formulation by adding the aqueous solution to the DMSO stock slowly while vortexing to ensure rapid mixing.- Gentle warming (if the compound is heat-stable) or sonication of the final solution may help to redissolve the precipitate. |
| Cloudy or non-homogenous final solution. | Incomplete dissolution or formation of a fine suspension. | - Ensure thorough mixing at each step of the dilution process.- Use of a surfactant like Tween 80 is recommended to improve the homogeneity of the solution.- If a clear solution cannot be achieved, it may be necessary to administer the compound as a homogenous suspension. Ensure the suspension is well-mixed immediately before each injection. |
| Observed toxicity in animal subjects. | The vehicle, particularly DMSO, can have toxic effects at higher concentrations. | - Minimize the final concentration of DMSO in the injected solution (ideally below 10%, and as low as possible).- Always include a vehicle-only control group in your experiment to assess the effects of the formulation itself.- Consider alternative solvent systems with lower intrinsic toxicity. |
| Difficulty in achieving the desired concentration. | The solubility limit of the compound in the chosen vehicle system has been reached. | - Refer to the solubility data and do not exceed the known solubility limits.- If a higher concentration is required, a different vehicle system may need to be developed and validated. |
Experimental Protocols
Representative Protocol for Preparation of this compound for Intraperitoneal Injection
This protocol is a representative method for formulating a poorly water-soluble compound for in vivo studies and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 25 mg/mL).
-
To aid dissolution, you may gently warm the solution to 60°C and/or use a sonicator until the powder is completely dissolved.[2]
-
-
Prepare the Final Injection Vehicle (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline formulation):
-
Note: The final concentrations of each component should be adjusted based on the required dose and injection volume.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution in DMSO.
-
Add the required volume of PEG300 to the tube. Vortex thoroughly to ensure the mixture is homogenous.
-
Add the required volume of Tween 80. Vortex again until the solution is well-mixed.
-
Slowly add the required volume of sterile saline to the mixture while continuously vortexing. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution. It should be a clear, homogenous solution. If any cloudiness or precipitation is observed, refer to the troubleshooting guide.
-
-
Administration:
-
The final formulation should be prepared fresh before each use.
-
Administer the solution via intraperitoneal injection to the animal model. The injection volume should be appropriate for the size of the animal.
-
Mandatory Visualization
Experimental Workflow for In Vivo Formulation
Caption: Workflow for preparing this compound for in vivo studies.
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor modulation of NMDA receptor signaling.
References
PD 144418 oxalate stability in aqueous solutions
This technical support center provides guidance on the stability of PD 144418 oxalate in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity and selective sigma-1 (σ1) receptor ligand, with a significantly lower affinity for sigma-2 (σ2) receptors.[1][2][3] Its selectivity makes it a valuable tool for studying the role of the σ1 receptor in various neuronal processes. The σ1 receptor is a transmembrane protein expressed in various tissues, with a high concentration in the central nervous system.[4] PD 144418 has been shown to modulate glutamine-induced actions by reversing the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices.[1][2] This suggests its potential in studying conditions like schizophrenia, pain, and drug addiction.[4]
Q2: What are the recommended storage conditions for this compound?
For solid this compound, it is recommended to desiccate at room temperature.[3] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to one month or at -80°C for up to six months.[2][5] It is crucial to seal the storage container to protect it from moisture.[2][5]
Q3: Is there specific data on the stability of this compound in aqueous solutions?
Currently, there is limited publicly available data specifically detailing the stability of this compound in various aqueous solutions. Therefore, it is highly recommended that researchers perform their own stability studies under their specific experimental conditions. General principles of drug stability suggest that factors such as pH, temperature, light, and the presence of oxidizing agents can significantly impact the stability of a compound in an aqueous solution.[6][7]
Q4: How does the oxalate salt form affect the compound's properties?
The oxalate salt form is used to improve the solubility and stability of the parent compound. However, the stability of oxalate itself can be influenced by factors like the presence of certain organic compounds in the solution.[8] The pH of the solution can also affect the form of oxalate, which in turn could potentially influence the overall stability of the this compound salt.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in aqueous solution | - The concentration of this compound exceeds its solubility in the chosen aqueous buffer. - The pH of the buffer is not optimal for solubility. - The solution has been stored for too long or at an inappropriate temperature. | - Determine the kinetic and thermodynamic solubility in your specific buffer system (see Experimental Protocols). - Test a range of pH values to find the optimal pH for solubility. - Prepare fresh solutions for each experiment or conduct a stability study to determine the appropriate storage duration and temperature for your prepared solutions. |
| Loss of biological activity | - Degradation of this compound in the aqueous solution. - Exposure to light or elevated temperatures. - Repeated freeze-thaw cycles of stock solutions. | - Perform a stability study to assess the degradation profile under your experimental conditions (see Experimental Protocols). - Protect solutions from light and store them at the recommended temperature. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5] |
| Inconsistent experimental results | - Inconsistent preparation of aqueous solutions. - Degradation of the compound over the course of the experiment. - Variability in the purity of the this compound batch. | - Standardize the protocol for preparing aqueous solutions, including the source of water, buffer components, and preparation method. - Assess the stability of the compound over the duration of your experiment. - Ensure the purity of the this compound meets the required specifications (typically ≥98%).[3] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol determines the concentration at which this compound precipitates from an aqueous solution under specific conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO (e.g., 50 mM).[3]
-
Serial Dilution: Perform a serial dilution of the stock solution in the same organic solvent.
-
Addition to Aqueous Buffer: Add a small, consistent aliquot of each dilution to your chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Monitor for the formation of a precipitate over a defined period (e.g., 1-2 hours) using methods such as nephelometry, turbidimetry, or visual inspection.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol helps identify potential degradation pathways and the intrinsic stability of this compound.
Methodology:
Conduct these studies on a single batch of this compound.
-
Acid Hydrolysis: Incubate the compound in 0.1 N HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the compound in 0.1 N NaOH at an elevated temperature (e.g., 60°C).
-
Oxidation: Expose the compound to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at a high temperature (e.g., 80°C or higher).
-
Photostability: Expose the compound in solution and as a solid to a calibrated light source.
-
Analysis: At specified time points, analyze the samples using a stability-indicating analytical method, such as HPLC, to quantify the remaining parent compound and detect any degradation products.
Data Presentation
Table 1: Kinetic Solubility of this compound
| Aqueous Buffer (pH) | Incubation Time (hours) | Concentration of Precipitate Formation (µM) |
| PBS (7.4) | 1 | |
| Citrate Buffer (5.0) | 1 | |
| Tris Buffer (8.0) | 1 | |
| PBS (7.4) | 2 | |
| Citrate Buffer (5.0) | 2 | |
| Tris Buffer (8.0) | 2 |
Table 2: Forced Degradation of this compound
| Stress Condition | Time (hours) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (if any) |
| 0.1 N HCl, 60°C | 2 | |||
| 6 | ||||
| 24 | ||||
| 0.1 N NaOH, 60°C | 2 | |||
| 6 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 6 | ||||
| 24 |
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for aqueous stability testing.
Caption: Troubleshooting logic for experimental issues.
References
- 1. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. qlaboratories.com [qlaboratories.com]
- 7. youtube.com [youtube.com]
- 8. en-de.ecolab.com [en-de.ecolab.com]
- 9. Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Long-term storage of PD 144418 oxalate stock solutions
This technical support center provides guidance on the long-term storage and use of PD 144418 oxalate stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations from suppliers may vary slightly, so it is always best to consult the product-specific datasheet. However, general guidelines are summarized below.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in DMSO up to 50 mM. For most in vitro applications, DMSO is the recommended solvent for creating a concentrated stock solution.
Q3: How should I handle the dissolution of this compound?
A3: To ensure complete dissolution, it is recommended to warm the vial at 37°C for 10 minutes and sonicate briefly. Small volumes of the compound may become entrapped in the vial's cap during shipping, so it is advisable to centrifuge the vial briefly before opening.[1]
Q4: Can I store this compound solutions at room temperature?
A4: While the solid powder form can be stored desiccated at room temperature, it is not recommended to store stock solutions at room temperature for any extended period. For working solutions in aqueous buffers, it is advised to prepare them fresh and not to store them for more than one day.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The concentration of the stock solution may be too high, or the compound may have come out of solution during freezing. | Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent or unexpected experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Ensure the stock solution is stored at the recommended temperature and within the specified timeframe. Prepare fresh dilutions for each experiment. |
| Low solubility in aqueous buffers | This compound has limited solubility in aqueous solutions. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | When preparing working solutions, ensure the final concentration of DMSO is sufficient to keep the compound in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in most cell-based assays. Always perform a vehicle control in your experiments. |
| No observable effect in the experiment | The compound may not be active at the concentration used. The compound may have degraded. | Verify the concentration-response relationship for your specific experimental model. Prepare a fresh stock solution from powder to rule out degradation issues. Confirm the identity and purity of the compound if possible. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store in a dry, dark place.[1] |
| Powder | Room Temperature | Not specified | Must be desiccated. |
| Stock Solution in Solvent (e.g., DMSO) | -80°C | 6 months to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| Stock Solution in Solvent (e.g., DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 372.42 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If necessary, warm the vial at 37°C for 10 minutes and sonicate for 5-10 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage (see Table 1).
Protocol 2: In Vitro Treatment of Neuronal Cell Culture
Materials:
-
Neuronal cell culture (e.g., SH-SY5Y cells)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Sterile microplates (e.g., 96-well plate)
Procedure:
-
Plate the neuronal cells at the desired density in a microplate and allow them to adhere and grow overnight.
-
The following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for western blotting, or RNA isolation for qPCR).
Visualizations
Caption: PD 144418 acts as a selective antagonist at the Sigma-1 receptor.
Caption: A typical workflow for in vitro experiments using PD 144418.
References
Preventing PD 144418 oxalate precipitation in cell culture media
Welcome to the technical support center for the use of PD 144418 oxalate in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to address common issues, with a specific focus on preventing precipitation of the compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective sigma-1 (σ1) receptor antagonist.[1][2] The sigma-1 receptor is a transmembrane protein primarily located in the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[3] It acts as a molecular chaperone and modulates a variety of signaling pathways. A key mechanism of action for PD 144418 involves the modulation of the N-methyl-D-aspartate (NMDA) receptor.[4] By binding to the sigma-1 receptor, PD 144418 can influence NMDA receptor activity and downstream signaling cascades.[3][5][6]
Q2: I've observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A2: The precipitation is most likely due to the formation of insoluble calcium oxalate. PD 144418 is supplied as an oxalate salt. Cell culture media, such as DMEM and RPMI-1640, contain significant concentrations of calcium ions (Ca²⁺).[7][8] When the oxalate salt of PD 144418 is introduced into the medium, the oxalate ions can react with the calcium ions to form calcium oxalate, which has very low solubility in aqueous solutions at physiological pH and will precipitate out.
Q3: Can the final concentration of this compound contribute to precipitation?
A3: Yes. Even if you manage to avoid immediate precipitation, using a high final concentration of this compound increases the likelihood of precipitation over time, as the concentration of free oxalate ions will be higher.
Q4: How does the choice of cell culture medium affect the precipitation of this compound?
A4: Different cell culture media have varying concentrations of calcium. For instance, DMEM typically has a higher calcium concentration than RPMI-1640, which could increase the propensity for calcium oxalate precipitation.[7][8]
Q5: Can serum in the culture medium help prevent precipitation?
A5: Serum proteins, such as albumin, can bind to small molecules, which can sometimes increase their apparent solubility.[9][10] However, this effect is not always sufficient to prevent precipitation, especially when a chemical reaction like the formation of calcium oxalate is the primary cause. While serum may offer some benefit, it should not be solely relied upon to prevent precipitation of this compound.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound to media | High local concentration of oxalate and calcium ions. The rapid introduction of the concentrated drug stock into the media causes a localized supersaturation of calcium oxalate. | 1. Use a stepwise dilution method. First, dilute the DMSO stock of this compound into a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of your complete culture medium. 2. Add the diluted inhibitor solution slowly to the vortexing or swirling culture medium to ensure rapid and thorough mixing. 3. Pre-warm the culture medium to 37°C before adding the inhibitor. |
| Precipitate forms over time in the incubator | Slow formation of calcium oxalate crystals. Even at lower concentrations, the equilibrium between soluble and insoluble calcium oxalate can shift towards precipitation over the course of the experiment. | 1. Lower the final concentration of this compound. Determine the lowest effective concentration for your experiment to minimize the amount of oxalate introduced. 2. Consider using a lower calcium medium formulation if compatible with your cell line. 3. Refresh the media with freshly prepared inhibitor solution for long-term experiments (e.g., every 24-48 hours). |
| Inconsistent experimental results | Partial precipitation of the inhibitor. If some of the inhibitor has precipitated, the actual concentration in solution will be lower and more variable than intended. | 1. Visually inspect your culture plates/flasks for any signs of precipitation before and during your experiment. 2. Filter the final working solution of this compound in culture medium through a 0.22 µm sterile filter before adding it to your cells. This can remove any pre-formed precipitates. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Based on the manufacturer's solubility information (e.g., soluble to 50 mM in DMSO), calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution vigorously for at least 2 minutes to ensure complete dissolution. If necessary, briefly sonicate in a water bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Dosing Cells
Objective: To prepare a final working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
Sterile tubes
Procedure:
Method A: Direct Dilution (for very low final concentrations)
-
Pre-warm your complete cell culture medium to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%).
-
While gently swirling or vortexing the pre-warmed medium, slowly add the calculated volume of the DMSO stock solution dropwise.
-
Mix thoroughly by gentle inversion or swirling.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Method B: Stepwise Dilution (Recommended to prevent precipitation)
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of the this compound stock solution in a small volume of serum-free medium or PBS. For example, if your final desired concentration is 1 µM, you could prepare a 100 µM intermediate dilution.
-
Vortex the intermediate dilution gently.
-
Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed complete culture medium.
-
Mix gently by inversion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Data Summary
Calcium Concentration in Common Cell Culture Media
| Media Type | Typical Calcium (Ca²⁺) Concentration (mM) | Reference |
| DMEM | 1.8 | [7][8] |
| RPMI-1640 | 0.42 | [11] |
Note: Exact concentrations can vary slightly between manufacturers and specific formulations.
Visualizations
Signaling Pathway of PD 144418 Action
Caption: PD 144418 antagonizes the sigma-1 receptor, modulating NMDA receptor signaling.
Experimental Workflow for Preventing Precipitation
Caption: Recommended workflow for preparing this compound solutions for cell culture.
Logical Relationship of Precipitation Factors
Caption: The interaction between oxalate from PD 144418 and calcium in media leads to precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 11875 - RPMI 1640 | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimizing PD 144418 Oxalate for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PD 144418 oxalate in cell-based assays.
Frequently Asked Questions (FAQs)
General Product Information
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, potent, and selective antagonist for the sigma-1 (σ1) receptor.[1][2] It exhibits significantly lower affinity for the sigma-2 (σ2) receptor and a wide range of other receptors and ion channels, making it a highly selective tool for studying σ1 receptor function.[1] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and other cellular processes.[3]
Q2: What are the binding affinities of PD 144418 for the sigma-1 and sigma-2 receptors?
PD 144418 has a high affinity for the sigma-1 receptor with a Ki value of 0.08 nM.[1][4] Its affinity for the sigma-2 receptor is substantially lower, with a Ki of 1377 nM.[1][4]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO up to 50 mM.
Experimental Design and Protocols
Q4: How should I prepare a stock solution of this compound for my cell-based assays?
It is recommended to prepare a concentrated stock solution in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.724 mg of this compound (Molecular Weight: 372.42 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What is a recommended starting concentration range for this compound in a cell-based assay?
Given its high potency (Ki = 0.08 nM), initial experiments can be designed with a broad concentration range. A starting point could be from 1 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Some studies with other sigma-1 receptor antagonists have used concentrations in the micromolar range to observe cellular effects.
Q6: What are some potential functional readouts for a cell-based assay with this compound?
As an antagonist, this compound is expected to block the effects of sigma-1 receptor agonists. Therefore, a common experimental design involves stimulating cells with a sigma-1 agonist (e.g., PRE-084) in the presence and absence of PD 144418 and measuring a downstream signaling event. Potential readouts include:
-
Inhibition of NMDA receptor-mediated signaling: PD 144418 has been shown to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices.[1]
-
Modulation of intracellular calcium levels: Sigma-1 receptor activation can influence intracellular calcium concentrations.[5][6]
-
Regulation of ERK phosphorylation: The sigma-1 receptor can modulate the ERK signaling pathway.
Troubleshooting
Q7: I am not observing any effect with this compound in my assay. What are some possible reasons?
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response curve to identify the optimal concentration.
-
Low Sigma-1 Receptor Expression: The cell line you are using may not express the sigma-1 receptor at a high enough level. Verify receptor expression using techniques like Western blotting or qPCR.
-
Assay Readout Insensitivity: The chosen functional readout may not be sensitive enough to detect the effects of sigma-1 receptor antagonism. Consider exploring alternative downstream signaling pathways.
-
Compound Instability: Ensure proper storage of the compound and that it has not degraded. Prepare fresh dilutions for each experiment.
-
Presence of Endogenous Ligands: The cell culture medium, particularly serum, may contain endogenous sigma-1 receptor ligands that could interfere with the assay. Consider using serum-free medium for the duration of the experiment.
Q8: I am observing unexpected cytotoxicity in my cell-based assay. What could be the cause?
-
High DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).
-
Off-target Effects at High Concentrations: At very high concentrations, the selectivity of any compound can decrease. If you are using concentrations in the high micromolar range, consider the possibility of off-target effects.
-
Oxalate Toxicity: While the oxalate counter-ion is generally not a concern at typical working concentrations of the drug, at very high concentrations it could potentially have an effect. However, studies on oxalate cytotoxicity have generally looked at much higher concentrations of oxalate salts alone.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the compound. It is always advisable to perform a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic potential of this compound in your chosen cell line.
Quantitative Data Summary
Table 1: Binding Affinity of PD 144418
| Receptor | Ki (nM) |
| Sigma-1 (σ1) | 0.08[1][4] |
| Sigma-2 (σ2) | 1377[1][4] |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | 50 mM |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: NMDA-induced cGMP Assay
This protocol is designed to assess the antagonistic effect of this compound on NMDA-induced cGMP production.
Materials:
-
This compound stock solution
-
Neuronal cell line or primary neurons expressing NMDA and sigma-1 receptors
-
NMDA solution
-
cGMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
Procedure:
-
Plate cells in a suitable culture vessel and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes).
-
Stimulate the cells with a final concentration of NMDA (e.g., 100 µM) for a short period (e.g., 10 minutes). Include a non-stimulated control.
-
Terminate the reaction and lyse the cells according to the cGMP EIA kit manufacturer's instructions.
-
Measure the cGMP concentration in the cell lysates using the EIA kit.
-
Compare the cGMP levels in the different treatment groups to determine the inhibitory effect of this compound.
Visualizations
Caption: Sigma-1 receptor signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for assessing the antagonistic activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor increases intracellular calcium in cultured astrocytes and contributes to mechanical allodynia in a model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of PD 144418 oxalate at high concentrations
This technical support guide addresses potential off-target effects of PD 144418 oxalate, particularly when used at high concentrations. It provides troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a high-affinity, potent, and selective ligand for the sigma-1 (σ1) receptor.[1][2] The σ1 receptor is a transmembrane protein primarily located in the endoplasmic reticulum, where it acts as a molecular chaperone involved in regulating a variety of cellular processes.[2]
Q2: How selective is PD 144418 for the σ1 receptor over the σ2 receptor?
PD 144418 demonstrates very high selectivity for the σ1 receptor. Its binding affinity for σ1 is over 17,000-fold higher than for the sigma-2 (σ2) receptor.[1] This high degree of selectivity is a key feature of the compound at standard experimental concentrations.
Q3: What are the most likely off-targets when using this compound at high concentrations?
While highly selective, at concentrations significantly above its Ki for the σ1 receptor, PD 144418 may begin to interact with lower-affinity targets. The most probable off-targets include:
-
Sigma-2 (σ2) Receptor : This is the most likely off-target due to its pharmacological similarity to the σ1 receptor.[1] The σ2 receptor, now identified as TMEM97, is involved in cholesterol homeostasis and cell proliferation and is often overexpressed in tumor cells.[3][4][5]
-
PGRMC1 : Progesterone Receptor Membrane Component 1 (PGRMC1) forms a complex with the σ2 receptor/TMEM97.[5][6] While not the direct binding site, high concentrations of a ligand affecting the σ2 receptor could indirectly influence PGRMC1-mediated functions, such as cytochrome P450 regulation and steroid signaling.[7][8][9]
-
The Oxalate Moiety : PD 144418 is supplied as an oxalate salt. At very high concentrations, the oxalate ion itself can exert biological effects, including the induction of oxidative stress and cytotoxicity, particularly in renal cell models.[10][11] This is a non-specific effect of the salt form, not the parent compound.
Q4: My experiment is showing unexpected toxicity or a phenotype inconsistent with σ1 receptor modulation. What could be the cause?
If you observe unexpected results, especially at high concentrations, it is crucial to consider off-target effects or issues with the compound itself. Refer to the Troubleshooting Guide below for a systematic approach to diagnosing the issue. The primary causes are often engagement of the σ2 receptor or cytotoxicity from the oxalate salt.[1][10]
Q5: How can I experimentally determine if I am observing off-target effects in my system?
Confirming off-target effects requires a series of control experiments and specialized assays. Key strategies include:
-
Performing a dose-response curve to see if the unexpected effect is only present at high concentrations.
-
Using a structurally different σ1 receptor ligand as a control to see if it recapitulates the primary effect without causing the unexpected phenotype.
-
Testing the effect of an equimolar concentration of a simple oxalate salt (e.g., sodium oxalate) to rule out toxicity from the salt form.[10]
-
Employing a broad-spectrum receptor profiling service to screen for binding to a wide range of kinases, GPCRs, and ion channels.[12][13]
-
Using a Cellular Thermal Shift Assay (CETSA) to directly confirm target engagement in intact cells.
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of PD 144418
| Target | Ki (nM) | Selectivity Ratio (σ2/σ1) |
| Sigma-1 (σ1) Receptor | 0.08[1][2] | >17,000-fold |
| Sigma-2 (σ2) Receptor | 1377[1][2] | 1 |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity | 1. Engagement of σ2 receptor, which can regulate cell death.[3] 2. Non-specific toxicity from the oxalate salt at high concentrations.[10] 3. General compound-induced stress. | 1. Lower the concentration of PD 144418. 2. Run a parallel experiment with an equimolar concentration of sodium oxalate. 3. Use a different σ1 ligand as a control. |
| Phenotype does not match published σ1 receptor functions | 1. Engagement of the σ2 receptor or other unknown off-targets. 2. Indirect effects on PGRMC1-related pathways.[6] | 1. Use a selective σ2 antagonist to see if the effect is blocked. 2. Perform a receptor profiling screen to identify potential off-targets.[12] 3. Confirm target engagement with CETSA. |
| Inconsistent results across experiments | 1. Compound degradation. 2. Poor solubility at high concentrations leading to precipitation. | 1. Verify compound purity via HPLC/MS. 2. Ensure complete solubilization in vehicle (e.g., DMSO) before diluting in aqueous media. |
Visualizations
Caption: Binding profile of PD 144418, showing high affinity for σ1 and low affinity for σ2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. σ2 Receptors | Sigma Receptors | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The emerging role of progesterone receptor membrane component 1 (PGRMC1) in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progesterone receptor membrane component 1 (PGRMC1) binds and stabilizes cytochromes P450 through a heme-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxalate toxicity in LLC-PK1 cells: role of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. icr.ac.uk [icr.ac.uk]
Addressing inconsistent results with PD 144418 oxalate experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PD 144418 oxalate. Our aim is to help you address inconsistencies and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity and selective ligand for the sigma-1 (σ1) receptor.[1][2][3][4] It exhibits significantly lower affinity for the sigma-2 (σ2) receptor.[1][2][5][4] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and neurological processes.[6][7]
Q2: What are the binding affinities of PD 144418 for sigma receptors?
The binding affinities (Ki) of PD 144418 are consistently reported as approximately 0.08 nM for the σ1 receptor and 1377 nM for the σ2 receptor, demonstrating its high selectivity for the σ1 subtype.[1][2][3][5][4]
Q3: How should I store and handle this compound?
For optimal stability, this compound powder should be desiccated at room temperature.[1] Stock solutions are typically prepared in DMSO and should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[2]
Q4: In which solvent is this compound soluble?
This compound is soluble in DMSO, with a reported solubility of up to 50 mM.[1]
Troubleshooting Guide
Inconsistent Results in Cell-Based Assays
Q: My cell viability or signaling results with this compound are variable between experiments. What could be the cause?
A: Inconsistent results in cell-based assays can stem from several factors, including the inherent biological effects of the oxalate counter-ion, the complex pharmacology of the sigma-1 receptor, and compound handling.
-
Confounding Effects of Oxalate: The oxalate salt of PD 144418 can independently affect cellular processes. Studies have shown that oxalate can induce oxidative stress, decrease cell viability, and modulate signaling pathways such as p38 MAPK/JNK.[8][9][10][11][12] It is crucial to run a control experiment with sodium oxalate at the same concentration as the oxalate present in your this compound treatment to distinguish the effects of the drug from the effects of its counter-ion.
-
Sigma-1 Receptor Pharmacology: The functional effects of sigma-1 receptor ligands can be complex and are not always straightforward to classify as purely agonistic or antagonistic.[13][14] The cellular context, including the expression level of the sigma-1 receptor and the presence of endogenous ligands, can influence the experimental outcome.
-
Compound Stability and Preparation: Improper storage or handling of this compound can lead to its degradation. Ensure that stock solutions are stored correctly and that working solutions are freshly prepared for each experiment.
Variability in Receptor Binding Assays
Q: I am observing high non-specific binding or inconsistent Ki values in my sigma-1 receptor binding assays with PD 144418.
A: Variability in receptor binding assays can be due to several technical aspects of the assay itself.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact binding results. Ensure these parameters are consistent across experiments. For sigma-1 receptor binding, assays are often performed at room temperature for 2 hours.[15][16]
-
Radioligand and Competitor Concentrations: The choice and concentration of the radioligand are critical. For determining the Ki of PD 144418, a competition binding assay with a selective sigma-1 radioligand like --INVALID-LINK---pentazocine is commonly used.[6][17]
-
Use of Masking Agents: The use of masking agents to differentiate between sigma-1 and sigma-2 receptor binding can be problematic and may lead to an overestimation of sigma-2 receptor numbers if not carefully validated.[15][16][18] Given the high selectivity of PD 144418 for the sigma-1 receptor, a direct binding assay or competition with a well-characterized sigma-1 radioligand is recommended.
Quantitative Data Summary
Table 1: Binding Affinity of PD 144418
| Receptor | Ki (nM) | Reference |
| Sigma-1 (σ1) | 0.08 | [1][2][3][4] |
| Sigma-2 (σ2) | 1377 | [1][2][5][4] |
Table 2: Reported Cellular Effects of Oxalate
| Cell Type | Oxalate Concentration | Effect | Reference |
| Human Renal Epithelial Cells | ≥ 175 µM | Membrane damage | [8] |
| Renal Proximal Tubule Cells | > 400 µM | Decreased cell proliferation | [9] |
| THP-1 (human monocyte cell line) | 500-1000 µg/ml (as CaOx crystals) | Decreased cell viability | [10] |
| THP-1 Macrophages | Not specified | Decreased cellular bioenergetics and ATP levels | [11][12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Prepare a stock solution of sodium oxalate in sterile water or PBS (e.g., 10 mM).
- On the day of the experiment, prepare serial dilutions of this compound and sodium oxalate in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
3. Cell Treatment:
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, sodium oxalate (as a control), or vehicle (medium with the same final DMSO concentration).
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. MTT Assay:
- Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage of the vehicle-treated control.
- Compare the effects of this compound with those of sodium oxalate to assess the contribution of the oxalate counter-ion to any observed cytotoxicity.
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competition binding assay to determine the Ki of PD 144418.
1. Membrane Preparation:
- Prepare cell or tissue homogenates expressing the sigma-1 receptor. Guinea pig liver membranes are a common source due to their high expression of σ1 receptors.[17]
2. Assay Buffer:
- Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
3. Competition Binding Assay:
- In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective sigma-1 radioligand (e.g., --INVALID-LINK---pentazocine at a concentration close to its Kd), and a range of concentrations of unlabeled PD 144418.
- To determine non-specific binding, include wells with the radioligand and a high concentration of a known sigma-1 ligand (e.g., haloperidol).
- To determine total binding, include wells with only the radioligand and the membrane preparation.
- Incubate the plate at room temperature for 2 hours with gentle agitation.
4. Filtration and Scintillation Counting:
- Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
5. Data Analysis:
- Calculate the specific binding at each concentration of PD 144418.
- Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
- Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Simplified signaling pathway of the Sigma-1 receptor modulated by PD 144418.
Caption: Potential signaling pathways activated by oxalate, a confounding factor in this compound experiments.
Caption: General experimental workflow for in vitro studies with this compound, including an oxalate control.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mybiosource.com [mybiosource.com]
- 5. apexbt.com [apexbt.com]
- 6. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Oxalate-induced changes in the viability and growth of human renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Oxalate induces mitochondrial dysfunction and disrupts redox homeostasis in a human monocyte derived cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxalate Alters Cellular Bioenergetics, Redox Homeostasis, Antibacterial Response, and Immune Response in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Oxalate Alters Cellular Bioenergetics, Redox Homeostasis, Antibacterial Response, and Immune Response in Macrophages [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 144418 oxalate tachyphylaxis or receptor desensitization in vivo
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PD 144418 oxalate in in vivo experiments. The primary focus is on addressing potential issues of tachyphylaxis (rapidly diminishing response) and receptor desensitization.
Disclaimer: As of late 2025, there is a lack of specific published literature detailing tachyphylaxis or receptor desensitization for the selective sigma-1 (σ1) receptor agonist PD 144418. The following guidance is based on established pharmacological principles of receptor biology and in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What are tachyphylaxis and receptor desensitization?
A1: Tachyphylaxis is a phenomenon where the biological response to a drug rapidly diminishes following repeated or continuous administration.[1][2] Receptor desensitization is a common underlying mechanism for tachyphylaxis, where the receptor becomes less responsive to the agonist.[3][4] This can occur through various processes, including receptor phosphorylation, internalization (removal from the cell surface), or uncoupling from its downstream signaling pathways.[5]
Q2: Why might I observe a diminishing response to this compound in my in vivo experiments?
A2: While specific data for PD 144418 is unavailable, a diminishing response to a potent and selective agonist could be due to several factors:
-
Pharmacological Tachyphylaxis: Repeated stimulation of the sigma-1 (σ1) receptor by PD 144418 could trigger cellular mechanisms that reduce the receptor's responsiveness.[3][5]
-
Pharmacokinetic Issues: Changes in drug metabolism or clearance upon repeated dosing could lead to lower effective concentrations of PD 144418 at the receptor site.
-
Physiological Adaptation: The biological system may adapt to the continuous presence of the drug, leading to a compensatory response that counteracts the drug's effect.
-
Experimental Variables: Inconsistent drug preparation, administration, or animal handling can lead to variability that may appear as a diminished response.
Q3: What is the known mechanism of action for PD 144418?
A3: PD 144418 is a potent and highly selective sigma-1 (σ1) receptor agonist, with a Ki value of 0.08 nM for σ1 and 1377 nM for the σ2 subtype.[6][7] It has very low affinity for other receptors, such as dopaminergic and adrenergic receptors.[6] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum that modulates a variety of signaling pathways, including ion channels (e.g., NMDA receptors and voltage-gated channels), to regulate cellular function.[6][8]
Q4: What are the potential molecular mechanisms for sigma-1 receptor desensitization?
A4: Based on general principles of receptor pharmacology, potential mechanisms for σ1 receptor desensitization could include:
-
Receptor Downregulation: A decrease in the total number of σ1 receptors available for binding.
-
Conformational Changes: Alterations in the receptor's structure that reduce its affinity for PD 144418 or its ability to interact with downstream signaling partners.
-
Changes in Subcellular Localization: Translocation of the σ1 receptor to different cellular compartments where it is less effective.
-
Alterations in Downstream Effector Proteins: Changes in the expression or function of the ion channels and other proteins that the σ1 receptor modulates.[8]
Troubleshooting Guide: Diminished Response to PD 144418
If you observe a decreasing effect of PD 144418 with repeated administration, follow these troubleshooting steps.
Step 1: Verify Experimental Procedures
-
Compound Integrity: Ensure the this compound is properly stored (desiccated at room temperature) and that the prepared solutions are fresh and correctly formulated. The compound is soluble to 50 mM in DMSO.
-
Dosing Accuracy: Double-check all calculations for dosing. Verify the accuracy of injection volumes and the administration route (e.g., intraperitoneal).[7][9]
-
Animal Model Consistency: Ensure consistency in the species, strain, age, and sex of the animals used across all experimental groups.
-
Behavioral/Physiological Readout: Confirm that the method for measuring the biological response is consistent and has low inter-assay variability.
Step 2: Assess for Pharmacokinetic Changes
-
Hypothesis: The body may be clearing the drug more rapidly with repeated doses.
-
Action: If possible, perform pharmacokinetic studies to measure the concentration of PD 144418 in plasma or the target tissue (e.g., brain) at various time points after single and repeated dosing. An increased clearance rate or a lower peak concentration after repeated dosing could explain the diminished effect.
Step 3: Test for Pharmacodynamic Tachyphylaxis
-
Hypothesis: The σ1 receptor or its signaling pathway is becoming desensitized to PD 144418.
-
Action: Design an experiment to explicitly test for tachyphylaxis. A common approach is a "two-dose" or "challenge" study design (see Experimental Protocol 1). A reduced response to the second dose (challenge) compared to the first dose (priming) is indicative of tachyphylaxis.
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis Using a Dose-Response Challenge
This protocol aims to determine if pre-treatment with PD 144418 attenuates the response to a subsequent challenge dose.
Methodology:
-
Animal Groups: Divide animals into at least two main groups:
-
Control Group: Receives vehicle for both pre-treatment and challenge phases.
-
Tachyphylaxis Group: Receives a priming dose of PD 144418 during pre-treatment and a challenge dose of PD 144418.
-
-
Pre-treatment Phase (Days 1-5):
-
Administer the priming dose of PD 144418 (e.g., 10 mg/kg, i.p.) or vehicle to the respective groups once daily for 5 consecutive days.[9]
-
-
Washout Period (Days 6-7):
-
No treatment is administered to allow for the clearance of the drug from the priming phase. The duration may need to be optimized based on the compound's half-life.
-
-
Challenge Phase (Day 8):
-
Administer a full range of challenge doses of PD 144418 to subgroups of both the Control and Tachyphylaxis groups to generate a dose-response curve.
-
-
Measurement:
-
Measure the relevant physiological or behavioral endpoint (e.g., antagonism of mescaline-induced scratching, locomotor activity).[7]
-
-
Data Analysis:
-
Compare the dose-response curves for the Control and Tachyphylaxis groups. A rightward shift in the ED50 or a decrease in the maximal effect (Emax) in the Tachyphylaxis group indicates the development of tachyphylaxis.
-
Protocol 2: Ex Vivo Assessment of Receptor Downregulation
This protocol assesses whether chronic treatment with PD 144418 leads to a decrease in the number of σ1 receptors in the target tissue.
Methodology:
-
Animal Treatment:
-
Treat one group of animals with PD 144418 (e.g., 10 mg/kg, i.p.) daily for an extended period (e.g., 7-14 days).
-
Treat a control group with vehicle for the same duration.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals and harvest the brain or other target tissues.
-
-
Receptor Quantification:
-
Perform radioligand binding assays on tissue homogenates using a specific σ1 receptor radioligand (e.g., --INVALID-LINK---pentazocine) to determine the density of receptors (Bmax) and their affinity (Kd).[6]
-
Alternatively, perform Western blotting or immunohistochemistry using a validated antibody against the σ1 receptor to quantify receptor protein levels.
-
-
Data Analysis:
-
Compare the Bmax or protein expression levels between the PD 144418-treated and vehicle-treated groups. A significant reduction in the treated group suggests receptor downregulation.
-
Data Presentation
The following tables present hypothetical data from the experiments described above to illustrate how to structure and interpret results.
Table 1: Hypothetical Dose-Response Data from In Vivo Tachyphylaxis Study
| Treatment Group | PD 144418 Challenge Dose (mg/kg) | % Maximal Effect (Mean ± SEM) |
| Vehicle Pre-treatment | 1 | 25 ± 3.1 |
| 3 | 52 ± 4.5 | |
| 10 | 85 ± 5.2 | |
| 30 | 98 ± 2.0 | |
| PD 144418 Pre-treatment | 1 | 10 ± 2.5 |
| 3 | 28 ± 3.8 | |
| 10 | 60 ± 4.9 | |
| 30 | 82 ± 5.5 |
*p < 0.05 compared to Vehicle Pre-treatment group at the same challenge dose.
Table 2: Hypothetical Ex Vivo Sigma-1 Receptor Binding Data
| Treatment Group | Brain Region | Bmax (fmol/mg protein) | Kd (nM) |
| Vehicle (7 days) | Cortex | 155 ± 12 | 0.10 ± 0.02 |
| Hippocampus | 210 ± 18 | 0.09 ± 0.01 | |
| PD 144418 (7 days) | Cortex | 110 ± 9 | 0.11 ± 0.02 |
| Hippocampus | 145 ± 15 | 0.10 ± 0.03 |
*p < 0.05 compared to Vehicle group.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for PD 144418 and potential desensitization points.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating in vivo tachyphylaxis of PD 144418.
References
- 1. youtube.com [youtube.com]
- 2. trc-p.nl [trc-p.nl]
- 3. Some fundamental points concerning the clinical aspects of desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 5. ahajournals.org [ahajournals.org]
- 6. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
Troubleshooting unexpected behavioral effects of PD 144418 oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 144418 oxalate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Troubleshooting Guides
Issue 1: The expected attenuation of stimulant-induced hyperactivity is not observed.
-
Question: We administered this compound to mice, but it did not reduce the locomotor activity induced by cocaine. What could be the reason for this lack of efficacy?
-
Possible Causes and Troubleshooting Steps:
-
Dose and Timing: The dose of this compound and the timing of its administration relative to the stimulant are critical. In mice, PD 144418 has been shown to dose-dependently attenuate cocaine-induced hyperactivity at doses that do not affect basal locomotor activity. An effective dose might be necessary to achieve sufficient sigma-1 receptor occupancy.
-
Recommendation: Ensure you are using a dose within the effective range. Consider conducting a dose-response study to determine the optimal dose for your specific experimental conditions. Pre-treatment time is also crucial; administering this compound 15-30 minutes before the stimulant is a common starting point.
-
-
Route of Administration: The method of administration can influence the bioavailability and pharmacokinetics of the compound. Intraperitoneal (i.p.) injection is a commonly used and effective route for PD 144418 in preclinical studies.
-
Recommendation: Verify that the i.p. injection was administered correctly and that the compound was fully dissolved in a suitable vehicle.
-
-
Animal Strain and Species: Behavioral responses to pharmacological agents can vary between different strains and species of animals.
-
Recommendation: Review the literature to see if the strain of mice you are using has been previously reported to be responsive to sigma-1 receptor antagonists for this behavioral paradigm.
-
-
Experimental Conditions: Factors such as the novelty of the test environment and the dose of the stimulant can influence the outcome.
-
Recommendation: Ensure that the animals are properly habituated to the testing apparatus before the experiment to establish a stable baseline activity. The dose of the stimulant should be sufficient to induce a robust and reliable hyperlocomotor response.
-
-
Issue 2: Unexpected anxiogenic or depressive-like behaviors are observed.
-
Question: After administering this compound, our animals are showing signs of increased anxiety in the elevated plus-maze and increased immobility in the forced swim test. Is this a known effect?
-
Possible Causes and Troubleshooting Steps:
-
On-Target Sigma-1 Receptor Antagonism: While PD 144418 is reported to have no anxiolytic or antidepressant properties in some models, the behavioral phenotype of sigma-1 receptor knockout mice can provide insights into the potential effects of sustained receptor antagonism. Studies on sigma-1 receptor knockout mice have reported depressive-like phenotypes and gender-specific anxiety.
-
Recommendation: Carefully document the observed behaviors and consider whether they align with the known consequences of sigma-1 receptor blockade. It is possible that in your specific model or under your experimental conditions, the antagonistic action of PD 144418 on sigma-1 receptors is unmasking or inducing these behaviors.
-
-
Dose-Related Effects: Higher doses of a compound are more likely to produce off-target effects or exaggerated on-target effects that can lead to unexpected behavioral outcomes.
-
Recommendation: If you are using a high dose of this compound, consider reducing the dose to see if the anxiogenic or depressive-like effects are attenuated. A thorough dose-response assessment is crucial.
-
-
Interaction with Other Factors: The observed behaviors could be a result of an interaction between this compound and other experimental variables, such as stress or the underlying phenotype of the animal model.
-
Recommendation: Review your experimental protocol for any potential confounding factors. Consider including additional control groups to isolate the effects of this compound.
-
-
Issue 3: A decrease in motivation or reward-seeking behavior is observed.
-
Question: In an operant conditioning paradigm, we've noticed that animals treated with this compound show reduced responding for a food reward. Is this an expected effect?
-
Possible Causes and Troubleshooting Steps:
-
Modulation of Motivational Systems: Research has indicated that at higher doses (e.g., 10 µmol/kg), PD 144418 can reduce the motivation to work for a food reward in rats, as measured by breakpoint in a progressive ratio schedule. This suggests that antagonism of sigma-1 receptors may impact motivational circuits.
-
Recommendation: This effect may be an on-target consequence of sigma-1 receptor antagonism. To differentiate between a reduction in motivation and general motor impairment, include control measures such as assessing free feeding or locomotor activity at the same dose. If the animals consume the reward when it is freely available and do not show locomotor deficits, the effect is more likely related to motivation.
-
-
Dose-Dependence: The demotivational effects of PD 144418 appear to be dose-dependent.
-
Recommendation: If this effect is undesirable for your study, consider using a lower dose that is still effective for your primary endpoint (e.g., attenuating stimulant-induced hyperactivity).
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a high-affinity and highly selective antagonist of the sigma-1 (σ1) receptor. It has a much lower affinity for the sigma-2 (σ2) receptor and displays no significant activity at a wide range of other receptors and ion channels. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating various cellular functions, including calcium signaling and neurotransmitter release.
-
-
Q2: Are there any known off-target effects of this compound?
-
A2: At standard research concentrations, PD 144418 is known for its high selectivity for the sigma-1 receptor. However, as with any pharmacological agent, the potential for off-target effects increases with higher doses. It is always recommended to perform dose-response studies to identify a therapeutic window that minimizes the risk of off-target activities.
-
-
Q3: What are the expected, on-target behavioral effects of this compound?
-
A3: The most commonly reported on-target behavioral effects of this compound in preclinical models are the attenuation of the locomotor-activating effects of psychostimulants like cocaine and mescaline. It has also been shown to antagonize mescaline-induced scratching behavior in mice.
-
-
Q4: Can this compound cause neurotoxicity?
-
A4: There is no direct evidence in the reviewed literature to suggest that this compound is neurotoxic at standard experimental doses. However, for any novel compound, it is prudent to be aware of the possibility of toxicity at very high concentrations. If you observe signs of overt toxicity (e.g., seizures, stereotypies, severe motor impairment), it is crucial to re-evaluate the dose being used.
-
Data Presentation
Table 1: Receptor Binding Affinity of PD 144418
| Receptor | Ki (nM) |
| Sigma-1 (σ1) | 0.08 |
| Sigma-2 (σ2) | 1377 |
Table 2: In Vivo Efficacy of this compound
| Behavioral Assay | Species | Dose | Effect |
| Mescaline-induced scratching | Mouse | 7.0 mg/kg (i.p.) | ED50 for antagonism |
| Cocaine-induced hyperactivity | Mouse | 1, 3.16, 10 µmol/kg (i.p.) | Dose-dependent attenuation |
| Food-reinforced operant responding | Rat | 10 µmol/kg (i.p.) | Reduced breakpoint |
Experimental Protocols
1. Cocaine-Induced Hyperactivity in Mice
-
Animals: Male CD-1 or C57BL/6 mice are commonly used.
-
Apparatus: An open-field arena equipped with photobeams or a video tracking system to measure locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Habituation: On the day of the experiment, allow mice to habituate to the testing room for at least 60 minutes. Then, place them in the open-field arena for a 30-60 minute habituation period to establish baseline activity.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3.16, or 10 µmol/kg, i.p.) or vehicle.
-
After a 15-30 minute pre-treatment interval, administer cocaine (e.g., 10-20 mg/kg, i.p.) or saline.
-
-
Data Collection: Immediately after the cocaine or saline injection, place the mice back into the open-field arena and record locomotor activity for 60-120 minutes.
-
-
Data Analysis: Analyze the total distance traveled or other locomotor parameters. Compare the activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
2. Mescaline-Induced Scratching in Mice
-
Animals: Male CD-1 mice are a suitable model.
-
Procedure:
-
Habituation: Acclimate the mice to the observation chambers (e.g., clear Plexiglas cylinders) for at least 30 minutes before drug administration.
-
Drug Administration:
-
Administer this compound (e.g., at various doses to determine an ED50) or vehicle via i.p. injection.
-
After a 15-30 minute pre-treatment period, administer mescaline (e.g., 20-30 mg/kg, s.c.) or saline.
-
-
Observation: Immediately after the mescaline injection, place the mice in the observation chambers and record the number of scratching bouts with the hind paws directed towards the head and neck region for a period of 30-60 minutes.
-
-
Data Analysis: A scratching bout is typically defined as one or more rapid movements of the hind paw towards the head, ending with the return of the paw to the floor. Compare the number of scratching bouts between the different treatment groups.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's antagonism of the sigma-1 receptor.
Caption: General experimental workflow for in vivo behavioral studies with this compound.
Caption: A logical decision-making diagram for troubleshooting unexpected behavioral results.
Validation & Comparative
A Comparative Guide to PD 144418 Oxalate and Other Sigma-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sigma-1 (σ1) receptor antagonist, PD 144418 oxalate, with other notable antagonists targeting the same receptor. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies.
Introduction to Sigma-1 Receptor Antagonism
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of numerous cellular functions, including ion channel activity, calcium signaling, and neurotransmitter release. Consequently, σ1R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, psychosis, and neurodegenerative diseases. Sigma-1 receptor antagonists are compounds that bind to and inhibit the function of this receptor, thereby modulating its downstream signaling pathways.
This compound is a highly potent and selective σ1R antagonist.[1][2][3] This guide compares its pharmacological profile to other widely used σ1R antagonists, providing a comprehensive overview of their binding affinities, selectivity, and functional effects.
Comparative Analysis of Binding Affinities and Selectivity
The binding affinity (Ki) and selectivity for the σ1R over the sigma-2 (σ2) receptor are critical parameters for an effective and specific pharmacological probe. The following table summarizes the binding profiles of this compound and other key σ1R antagonists.
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R Ki / σ1R Ki) | Other Receptor Affinities |
| This compound | 0.08[1][3] | 1377[1][3] | 17212.5 | Lacks significant affinity for dopaminergic, adrenergic, and muscarinic receptors.[1][3] |
| S1RA (E-52862) | 17.0 | >1000 | >58 | Selective over a panel of other receptors, transporters, and ion channels. |
| BD-1063 | 4.43 | - | - | Selective over σ2 receptors. |
| NE-100 | 0.86 - 1.03 | >47.3 | >55 | Displays low affinity for dopamine and serotonin receptors. |
| Haloperidol | 2.8 | - | - | High affinity for dopamine D2 receptors.[4] |
Functional Performance Comparison
The functional consequences of σ1R antagonism are diverse and context-dependent. This section compares the reported in vitro and in vivo effects of this compound and its counterparts.
| Functional Assay | This compound | Other Antagonists |
| NMDA Receptor Modulation | Reverses NMDA-induced increase in cGMP in rat cerebellar slices.[1][3] | BD-1063: Blocks NMDA receptor-independent long-term potentiation.[5] Haloperidol: Inhibits NMDA receptor responses, particularly those containing the NR2B subunit.[6][7] |
| Calcium Signaling | - | BD-1047: Reverses the inhibitory effect of σ1R agonists on KCl-induced calcium influx.[8] Haloperidol: Can inhibit high-voltage-activated calcium channels.[4][9] |
| In Vivo Efficacy (Animal Models) | Antagonizes mescaline-induced scratching (a model for potential antipsychotic activity) and reduces food-reinforced operant responding.[2][3][10][11] | S1RA (E-52862): Shows efficacy in models of neuropathic pain. BD-1063: Attenuates cocaine-induced hyperactivity. Haloperidol: Exhibits antipsychotic effects in various animal models.[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Sigma-1 Receptor Signaling Pathway.
References
- 1. Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtype-selective inhibition of N-methyl-D-aspartate receptors by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haloperidol induces neurotoxicity by the NMDA receptor downstream signaling pathway, alternative from glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma receptors inhibit high-voltage-activated calcium channels in rat sympathetic and parasympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor antagonist, PD144418, selectively reduces female motivation for food during negative energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor antagonist PD144418 suppresses food reinforced operant responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological comparison of antipsychotic drugs and sigma-antagonists in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sigma-1 Receptor Ligands: PD 144418 Oxalate vs. PRE-084
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used sigma-1 receptor (S1R) ligands: the antagonist PD 144418 oxalate and the agonist PRE-084. This document summarizes their performance based on experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the selection of the appropriate tool compound for S1R research.
At a Glance: Key Differences
| Feature | This compound | PRE-084 |
| Primary Function | Selective Sigma-1 Receptor Antagonist | Selective Sigma-1 Receptor Agonist |
| Binding Affinity (Ki) for S1R | High (in the sub-nanomolar range) | High (in the low nanomolar range) |
| S1R/S2R Selectivity | High | High |
| Functional Effect | Blocks or reverses the effects of S1R agonists | Activates the S1R, initiating downstream signaling |
| Common Research Applications | Investigating the role of S1R in psychosis, pain, and addiction by blocking its function. | Studying the therapeutic potential of S1R activation in neuroprotection, memory enhancement, and antidepressant effects. |
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and PRE-084 for the sigma-1 and sigma-2 receptors.
Table 1: Binding Affinity (Ki in nM)
| Compound | Sigma-1 Receptor (S1R) | Sigma-2 Receptor (S2R) | S2R/S1R Selectivity Ratio |
| This compound | 0.08[1][2][3] | 1377[1][2][3] | 17212.5 |
| PRE-084 | 2.2 | 13091 | 5950.5 |
Table 2: Functional Activity
| Compound | Assay Type | Value | Notes |
| This compound | Mescaline-induced scratching in mice | ED50: 7.0 mg/kg (i.p.)[1][3][4] | Demonstrates in vivo antagonist activity. |
| PRE-084 | Sigma receptor binding assay | IC50: 44 nM[5][6][7] | Indicates high potency in displacing a radioligand from the S1R. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes, a rich source of S1Rs.
-
Radioligand: --INVALID-LINK---pentazocine, a selective S1R radioligand.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: this compound and PRE-084 at various concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubate the guinea pig brain membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound (PD 144418 or PRE-084).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand, such as haloperidol.
-
The incubation is carried out at 25°C for a specified time to reach equilibrium.
-
Following incubation, the samples are rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Antagonism of Mescaline-Induced Scratching in Mice
This behavioral assay is used to assess the potential antipsychotic activity of S1R antagonists.
Animals:
-
Male CD-1 mice.
Drug Administration:
-
This compound is administered intraperitoneally (i.p.) at various doses.
-
Mescaline is administered subcutaneously to induce the scratching behavior.
Procedure:
-
Mice are habituated to the testing environment.
-
Different groups of mice receive various doses of this compound or vehicle control.
-
After a set pretreatment time, mice are challenged with a dose of mescaline known to induce a consistent scratching response.
-
Immediately after mescaline injection, the number of scratching bouts is observed and recorded for a defined period.
-
The dose of this compound that reduces the mescaline-induced scratching by 50% (ED50) is calculated to determine its in vivo potency as an antagonist in this model.[1][3][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by PRE-084 and PD 144418, and a typical experimental workflow.
Caption: Signaling pathways activated by the S1R agonist PRE-084.
Caption: Antagonistic actions and modulatory effects of PD 144418.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound and PRE-084 are both highly potent and selective ligands for the sigma-1 receptor, but with opposing functional activities. PD 144418 acts as a potent antagonist, making it an invaluable tool for elucidating the physiological and pathological roles of S1R by blocking its function. In contrast, PRE-084 is a well-characterized agonist, essential for investigating the therapeutic potential of S1R activation. The choice between these two compounds will be dictated by the specific research question and the desired experimental outcome. This guide provides the necessary data and protocols to make an informed decision for your sigma-1 receptor studies.
References
A Head-to-Head Comparison: PD 144418 Oxalate and Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of PD 144418 oxalate and haloperidol, two centrally active compounds with distinct pharmacological profiles. We will delve into their mechanisms of action, receptor binding affinities, and in vivo pharmacological effects, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Introduction
This compound is a high-affinity, selective sigma-1 (σ₁) receptor ligand with potential applications in the treatment of neuropsychiatric disorders. In contrast, haloperidol is a well-established typical antipsychotic drug that primarily exerts its effects through potent antagonism of the dopamine D₂ receptor. This guide will objectively compare these two compounds to highlight their key differences and potential therapeutic implications.
Mechanism of Action
This compound: A Selective Sigma-1 Receptor Ligand
This compound acts as a potent and selective ligand for the sigma-1 receptor.[1][2] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] Its activation is implicated in the modulation of various cellular functions, including calcium signaling, ion channel activity, and neuronal survival. The binding of ligands like this compound to the sigma-1 receptor can influence these downstream pathways, suggesting a potential role in neuroprotection and the modulation of glutamatergic and dopaminergic neurotransmission.[1]
Haloperidol: A Dopamine D₂ Receptor Antagonist
Haloperidol's primary mechanism of action is the blockade of dopamine D₂ receptors in the mesolimbic and mesocortical pathways of the brain.[4] This antagonism of D₂ receptors is believed to be responsible for its antipsychotic effects, particularly on the positive symptoms of schizophrenia. Haloperidol also exhibits affinity for other receptors, including α₁-adrenergic and, to a lesser extent, 5-HT₂ receptors, which contributes to its side effect profile.[4]
Signaling Pathways
The distinct primary targets of this compound and haloperidol result in the engagement of different intracellular signaling cascades.
Caption: this compound Signaling Pathway.
Caption: Haloperidol Signaling Pathway.
Receptor Binding Profile
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and haloperidol for a range of relevant central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) |
| Sigma-1 (σ₁) | 0.08 [1][2] | ~3.4 |
| Sigma-2 (σ₂) | 1377[1][2] | ~18.3 |
| Dopamine D₂ | >10,000 | 0.5 - 1.5 [5] |
| Dopamine D₃ | >10,000 | 0.7 |
| Dopamine D₄ | >10,000 | 5 |
| Serotonin 5-HT₂A | >10,000 | 10 - 50[5] |
| α₁-Adrenergic | >10,000 | 10 - 20[5] |
| Histamine H₁ | >10,000 | 1,000 - 4,000 |
| Muscarinic M₁ | >10,000 | >10,000 |
Data compiled from multiple sources.[1][2][5]
In Vivo Pharmacology
The distinct receptor binding profiles of this compound and haloperidol translate to different pharmacological effects in preclinical behavioral models.
| Parameter | This compound | Haloperidol |
| Primary In Vivo Effect | Modulation of sigma-1 receptor-mediated activities | Blockade of dopamine D₂ receptor-mediated behaviors |
| Mescaline-Induced Scratching (ED₅₀) | 7.0 mg/kg (i.p., mouse)[1][2] | - |
| Cocaine-Induced Hyperactivity | Attenuates hyperactivity (mouse)[6] | Can induce catalepsy at higher doses |
| Catalepsy (ED₅₀) | Not reported to induce catalepsy | 0.2 - 0.5 mg/kg (i.p., mouse)[7][8][9] |
| Spontaneous Locomotor Activity | No significant effect at effective doses[10][11] | Depresses at doses ≥ 0.1 mg/kg (rat)[12] |
Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a test compound using a competitive radioligand binding assay.
Caption: In Vitro Receptor Binding Assay Workflow.
I. Materials and Reagents:
-
Receptor source: Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue homogenates).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for D₂ receptors).
-
Test compound: this compound or haloperidol.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand for the target receptor.
-
Glass fiber filters.
-
Scintillation cocktail.
II. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.[13]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add a saturating concentration of a non-radiolabeled ligand instead of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.[13]
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[13]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[13]
In Vivo Microdialysis (General Protocol)
This protocol describes the general procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving animal.
Caption: In Vivo Microdialysis Experimental Workflow.
I. Materials and Reagents:
-
Animal model: e.g., adult male Sprague-Dawley rat.
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound: this compound or haloperidol.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
II. Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., striatum or prefrontal cortex).[14][15]
-
Perfusion: After a recovery period, connect the probe to a microinfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[16][17]
-
Baseline Sample Collection: Allow the system to equilibrate, then begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[17]
-
Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Post-Drug Sample Collection: Continue collecting dialysate samples for a specified period after drug administration to monitor changes in neurotransmitter concentrations.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the levels of neurotransmitters and their metabolites.
Mescaline-Induced Scratching in Mice
This behavioral model is used to assess the potential antipsychotic-like activity of a compound.
I. Animal Model:
-
Male CD-1 mice.[1]
II. Procedure:
-
Acclimation: Acclimate the mice to the testing environment.
-
Drug Administration: Administer the test compound (this compound) or vehicle via intraperitoneal (i.p.) injection.
-
Mescaline Challenge: After a specified pretreatment time, administer mescaline (e.g., 20-40 mg/kg, s.c.) to induce scratching behavior.[1]
-
Behavioral Observation: Immediately after the mescaline injection, place the mice in individual observation chambers and record the number of scratching bouts over a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of scratches in the drug-treated group to the vehicle-treated group to determine the inhibitory effect of the test compound.
Cocaine-Induced Hyperactivity in Rodents
This model is used to evaluate the effects of a compound on stimulant-induced locomotor activity.
I. Animal Model:
-
Male Swiss-Webster mice or Sprague-Dawley rats.[18]
II. Procedure:
-
Habituation: Place the animals in locomotor activity chambers and allow them to habituate for a period (e.g., 30-60 minutes).
-
Drug Administration: Administer the test compound (this compound or haloperidol) or vehicle.
-
Cocaine Challenge: After the appropriate pretreatment time, administer cocaine (e.g., 10-20 mg/kg, i.p.).[18]
-
Locomotor Activity Measurement: Immediately after the cocaine injection, record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-cocaine group to assess the effect of the test compound on cocaine-induced hyperactivity.
Summary and Conclusion
This compound and haloperidol represent two distinct classes of neuropharmacological agents. This compound's high affinity and selectivity for the sigma-1 receptor suggest a mechanism of action centered on the modulation of intracellular signaling and cellular stress responses. In contrast, haloperidol's potent D₂ receptor antagonism is the cornerstone of its antipsychotic efficacy.
The presented data highlights the specificity of this compound for the sigma-1 receptor, with negligible affinity for dopaminergic and other neurotransmitter receptors targeted by haloperidol. This is reflected in their different in vivo profiles, where this compound shows efficacy in models of psychosis without inducing the catalepsy characteristic of D₂ receptor antagonists like haloperidol.
This guide provides a foundational comparison for researchers investigating these compounds. The detailed experimental protocols offer a starting point for further preclinical evaluation, enabling a more nuanced understanding of their therapeutic potential and underlying mechanisms of action.
References
- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Spontaneously Hypertensive Rat substrains show differences in model traits for addiction risk and cocaine self-administration: Implications for a novel rat reduced complexity cross - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haloperidol-induced catalepsy is absent in dopamine D(2), but maintained in dopamine D(3) receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Haloperidol (oral) versus olanzapine (oral) for people with schizophrenia and schizophrenia-spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms and treatments of neuropathic itch in a mouse model of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Long-term scratching analysis of mice using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cocaine-seeking behavior in a genetic model of attention-deficit/hyperactivity disorder following adolescent methylphenidate or atomoxetine treatments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity Profiles of PD 144418 Oxalate and (+)-Pentazocine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profiles of two critical research compounds: PD 144418 oxalate and (+)-pentazocine. Both are widely utilized as ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders. Understanding their distinct binding affinities is crucial for the accurate interpretation of experimental results and the development of novel therapeutics.
Executive Summary
This compound is a highly potent and selective antagonist for the sigma-1 receptor, demonstrating minimal affinity for the sigma-2 (σ2) receptor and a wide panel of other neurotransmitter receptors.[1] In contrast, (+)-pentazocine, while a potent sigma-1 receptor agonist, also exhibits notable affinity for opioid receptors. This guide presents a comprehensive overview of their binding profiles, detailed experimental methodologies for receptor binding assays, and visual representations of associated signaling pathways and experimental workflows.
Data Presentation: Comparative Binding Affinities
The following table summarizes the equilibrium dissociation constants (Ki) of this compound and (+)-pentazocine at sigma and opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | Sigma-1 (σ1) | 0.08 | [1] |
| Sigma-2 (σ2) | 1377 | [1] | |
| (+)-Pentazocine | Sigma-1 (σ1) | 1.62 | [2] |
| Mu (µ) Opioid | >100 | [3][4] | |
| Kappa (κ) Opioid | - | ||
| Delta (δ) Opioid | - |
Note: Data for (+)-pentazocine's affinity at kappa and delta opioid receptors is less consistently reported in direct comparative studies with its sigma-1 affinity. It is established that (-)-pentazocine has a higher affinity for opioid receptors, while (+)-pentazocine is more selective for the sigma-1 receptor.[5]
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay to determine the Ki of a test compound at the sigma-1 receptor.
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Test Compound: this compound or (+)-pentazocine.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound.
-
A fixed concentration of --INVALID-LINK---pentazocine.
-
Membrane homogenate.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Upon ligand binding, it can dissociate from its binding partner BiP and translocate to other cellular compartments to modulate the activity of various ion channels and signaling proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 5. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating the Specificity of PD 144418 Oxalate for the Sigma-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PD 144418 oxalate with other commonly used sigma-1 receptor ligands, Haloperidol and (+)-Pentazocine. The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the most appropriate compound for their studies.
Comparative Analysis of Sigma-1 Receptor Ligands
The specificity of a ligand is a critical factor in experimental design and drug development. This section compares the binding affinities of this compound, Haloperidol, and (+)-Pentazocine for the sigma-1 and sigma-2 receptors, along with their interactions with other off-target proteins.
Data Presentation: Binding Affinities (Ki in nM)
| Compound | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) | Selectivity (Sigma-2/Sigma-1) | Key Off-Target Affinities (Ki, nM) |
| This compound | 0.08[1][2][3] | 1377[1][2][3] | 17212.5 | Devoid of significant affinity for a wide range of other receptors, ion channels, and enzymes.[1][2] |
| Haloperidol | 1.5 - 4.5 | 20.7 - 24.2 | ~4.6 - 16.1 | Dopamine D2 (0.89), α1-adrenergic, 5-HT2A[4][5] |
| (+)-Pentazocine | 1.7 - 3.68 | >1000 | >277 | Opioid receptors (μ, δ, κ)[6][7] |
Summary of Specificity:
-
This compound demonstrates exceptional specificity for the sigma-1 receptor, with a Ki value in the sub-nanomolar range and over 17,000-fold selectivity against the sigma-2 receptor.[1][2][3] It exhibits minimal off-target binding, making it an ideal tool for selectively studying the sigma-1 receptor.[1][2]
-
Haloperidol , a typical antipsychotic, binds to the sigma-1 receptor with high affinity but also displays significant affinity for the dopamine D2 receptor and other CNS receptors.[4][5] This lack of selectivity can lead to confounding effects in studies aimed at isolating the role of the sigma-1 receptor.
-
(+)-Pentazocine is a high-affinity sigma-1 receptor agonist but also interacts with opioid receptors.[6][7][8] While it shows good selectivity over the sigma-2 receptor, its opioid receptor activity must be considered when interpreting experimental results.[8]
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor radioligand)[9]
-
Membrane Preparation: Homogenates from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig liver membranes)[9]
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: Haloperidol (at a high concentration, e.g., 10 µM)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B)
-
Scintillation Counter
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [³H]-(+)-pentazocine, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (10 µM).
-
Competitive Binding: Membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of PD 144418 Oxalate with NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sigma-1 (σ1) receptor antagonist, PD 144418 oxalate, and its potential cross-reactivity with N-methyl-D-aspartate (NMDA) receptors. The focus is on providing objective data and detailed experimental protocols to aid in the evaluation of this compound and its alternatives in neuroscience and pharmacology research.
Introduction to this compound
This compound is a potent and highly selective antagonist of the sigma-1 (σ1) receptor. It exhibits a high affinity for the σ1 receptor with a significantly lower affinity for the sigma-2 (σ2) receptor, making it a valuable tool for investigating the physiological and pathological roles of σ1 receptors. While primarily targeting the σ1 receptor, understanding its potential interactions with other critical neurotransmitter systems, such as the NMDA receptor system, is crucial for a complete pharmacological profile.
Quantitative Comparison of Sigma-1 Receptor Antagonists
| Compound | Primary Target | K_i_ (nM) for σ1 Receptor | K_i_ (nM) for σ2 Receptor | Direct NMDA Receptor Binding Affinity (K_i_ or IC_50_) |
| This compound | σ1 Receptor Antagonist | 0.08 | 1377 | Not reported |
| BD-1047 | σ1 Receptor Antagonist | ~2-10 | ~30-50 | Not reported |
| BD-1063 | σ1 Receptor Antagonist | ~1-5 | ~150-300 | Not reported |
| S1RA (E-52862) | σ1 Receptor Antagonist | 17 | >1000 | No significant affinity reported across a wide panel of receptors.[1][2][3] |
| NE-100 | σ1 Receptor Antagonist | ~1-4 | ~100-200 | Not reported |
Note: The lack of reported direct binding affinity for NMDA receptors for these selective sigma-1 antagonists suggests that their influence on NMDA receptor function is likely mediated through an indirect mechanism, possibly involving the modulatory role of the sigma-1 receptor itself on NMDA receptor signaling.
Functional Interaction with NMDA Receptors: The cGMP Response
A key indicator of the functional interaction between PD 144418 and the NMDA receptor system is its effect on NMDA-induced cyclic guanosine monophosphate (cGMP) production. In vitro studies have shown that PD 144418 can reverse the increase in cGMP levels in rat cerebellar slices induced by NMDA. This suggests that while PD 144418 may not bind directly to the NMDA receptor, it can modulate its downstream signaling pathways.
Signaling Pathway of NMDA-induced cGMP Production and Sigma-1 Receptor Modulation
Caption: NMDA receptor activation leads to cGMP production.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound to sigma-1 receptors.
1. Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of various concentrations of the test compound (e.g., this compound) or vehicle.
-
50 µL of radioligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) at a final concentration close to its K_d_ value.
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).
-
-
For non-specific binding determination, add a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol) instead of the test compound.
-
Incubate the plate at 37°C for 60 minutes.
3. Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the K_i_ (inhibition constant) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
NMDA-Induced cGMP Accumulation Assay in Rat Cerebellar Slices
This protocol describes a method to assess the functional interaction of compounds with the NMDA receptor signaling cascade.
1. Slice Preparation:
-
Euthanize a male Sprague-Dawley rat (150-200 g) and rapidly dissect the cerebellum.
-
Prepare 400 µm thick sagittal slices using a McIlwain tissue chopper.
-
Pre-incubate the slices for 60 minutes at 37°C in oxygenated (95% O₂/5% CO₂) Krebs-Ringer bicarbonate buffer (pH 7.4).
2. Compound Incubation and NMDA Stimulation:
-
Transfer the slices to fresh Krebs-Ringer buffer containing the test compound (e.g., this compound) or vehicle and incubate for 15 minutes.
-
Add NMDA to a final concentration of 100 µM and continue the incubation for 10 minutes.
3. Termination and cGMP Extraction:
-
Terminate the reaction by adding ice-cold 6% trichloroacetic acid (TCA).
-
Homogenize the slices and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Wash the supernatant four times with 5 volumes of water-saturated diethyl ether to remove the TCA.
-
Lyophilize the aqueous extracts.
4. cGMP Measurement:
-
Reconstitute the lyophilized samples in assay buffer.
-
Determine the cGMP concentration using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Normalize the cGMP levels to the protein content of the slices.
5. Data Analysis:
-
Express the results as a percentage of the NMDA-stimulated cGMP response in the absence of the test compound.
-
Determine the IC_50_ value for the inhibition of NMDA-induced cGMP accumulation.
Experimental Workflow for Comparing Sigma-1 Antagonists
Caption: Workflow for comparing σ1 antagonists on NMDA function.
Conclusion
This compound is a highly selective and potent sigma-1 receptor antagonist. While direct binding to NMDA receptors has not been reported, functional assays demonstrate a clear interaction with the NMDA receptor signaling pathway, as evidenced by its ability to reverse NMDA-induced cGMP accumulation. This suggests an indirect modulatory role, likely mediated through the sigma-1 receptor's influence on NMDA receptor function. When comparing PD 144418 to other sigma-1 antagonists, it is essential to consider both their primary binding affinities and their functional effects on relevant signaling cascades. The provided protocols offer a framework for conducting such comparative studies to further elucidate the nuanced pharmacology of these compounds.
References
Confirming Brain Target Engagement of PD 144418 Oxalate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the target engagement of PD 144418 oxalate, a potent and highly selective sigma-1 (σ1) receptor ligand, within the central nervous system (CNS).[1][2] Objective comparisons with alternative σ1 receptor ligands are presented, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Executive Summary
This compound is a valuable research tool for investigating the role of the σ1 receptor in various neurological and psychiatric disorders.[3] Confirming that this compound effectively binds to its intended target in the brain is a critical step in preclinical drug development. This guide outlines key experimental approaches for this validation, including receptor occupancy studies, autoradiography, and the assessment of downstream biomarkers. Furthermore, it compares the profile of this compound with other well-characterized σ1 receptor ligands, such as the agonist PRE-084 and the antagonist Haloperidol.
Comparative Analysis of σ1 Receptor Ligands
The selection of a pharmacological tool compound is dictated by its binding affinity, selectivity, and functional activity. The following table summarizes these key parameters for this compound and two common alternatives.
| Compound | Type | Ki for σ1 Receptor (nM) | Ki for σ2 Receptor (nM) | Selectivity (σ2/σ1) |
| This compound | Ligand (putative antagonist) | 0.08 | 1377 | ~17,212 |
| PRE-084 | Agonist | 2.2 | - | High |
| Haloperidol | Antagonist | High Affinity | High Affinity | Low |
Data compiled from multiple sources.[1][2][4]
Experimental Protocols for Target Engagement
Confirming target engagement in the brain involves a multi-faceted approach, combining direct binding assays with functional readouts.
In Vivo Receptor Occupancy Studies
Objective: To determine the percentage of σ1 receptors bound by this compound in the brain at different doses.
Methodology:
-
Animal Dosing: Administer this compound or a vehicle control to rodents at a range of doses.
-
Radioligand Administration: At a predetermined time point after compound administration, inject a radiolabeled σ1 receptor ligand (e.g., [11C]SA4503) intravenously.
-
Brain Tissue Harvesting: After a specific uptake period for the radioligand, euthanize the animals and rapidly dissect the brains.
-
Radioactivity Measurement: Measure the radioactivity in specific brain regions (e.g., cortex, hippocampus, cerebellum) using a gamma counter.
-
Data Analysis: Calculate the percentage of receptor occupancy by comparing the radioligand binding in the drug-treated group to the vehicle-treated group.
Experimental Workflow for In Vivo Receptor Occupancy
Caption: Workflow for determining in vivo σ1 receptor occupancy.
Ex Vivo Autoradiography
Objective: To visualize and quantify the regional distribution of σ1 receptor binding in the brain following administration of this compound.
Methodology:
-
Animal Dosing: Administer this compound or a vehicle control to rodents.
-
Tissue Preparation: Euthanize the animals, dissect the brains, and freeze them. Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat.
-
Radioligand Incubation: Incubate the brain sections with a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine).
-
Washing: Wash the sections to remove unbound radioligand.
-
Imaging: Expose the sections to a phosphor imaging screen or autoradiographic film.
-
Data Analysis: Quantify the density of radioligand binding in different brain regions using image analysis software.
Biomarker Modulation
Objective: To assess the functional consequences of σ1 receptor engagement by measuring changes in downstream signaling molecules. The σ1 receptor is known to modulate several signaling pathways, including calcium homeostasis and endoplasmic reticulum (ER) stress responses.[5][6][7][8]
Methodology:
-
Animal Treatment: Treat animals with this compound, a positive control (e.g., PRE-084), or vehicle.
-
Tissue Collection: Collect brain tissue from specific regions of interest.
-
Biochemical Analysis: Use techniques such as Western blotting or ELISA to measure the levels or phosphorylation status of key signaling proteins. Potential biomarkers include:
Sigma-1 Receptor Signaling Pathways
Engagement of the σ1 receptor by ligands like this compound can modulate several intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of target engagement.
Simplified Sigma-1 Receptor Signaling
Caption: Key signaling pathways modulated by the σ1 receptor.
Logical Framework for Target Engagement Confirmation
A robust confirmation of target engagement relies on a logical progression from demonstrating direct binding to observing a functional cellular response and, ultimately, a behavioral effect.
Logical Flow for Target Validation
Caption: Logical progression for confirming target engagement.
Conclusion
Confirming the brain target engagement of this compound requires a combination of in vivo and ex vivo techniques. By employing receptor occupancy studies, autoradiography, and biomarker analysis, researchers can confidently establish that the compound interacts with the σ1 receptor in a dose-dependent manner and elicits downstream functional consequences. Comparing these findings with data from other σ1 receptor ligands, such as PRE-084 and Haloperidol, provides a comprehensive understanding of the pharmacological profile of this compound and strengthens the rationale for its use in CNS research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Sigma1 and dopamine D2 receptor occupancy in the mouse brain after a single administration of haloperidol and two dopamine D2-like receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Selecting a Negative Control for PD 144418 Oxalate in Behavioral Studies
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's action is paramount. This guide provides a comprehensive comparison of negative control strategies for PD 144418 oxalate, a potent and selective sigma-1 (σ1) receptor ligand, in the context of behavioral research.
This compound is a valuable tool for investigating the role of the σ1 receptor in various physiological and pathological processes, including its potential as an antipsychotic agent.[1] Its high affinity and selectivity for the σ1 receptor (Ki of 0.08 nM for σ1 vs. 1377 nM for σ2) make it a precise molecular probe.[1][2] However, to ensure that the observed behavioral effects are indeed mediated by the σ1 receptor, the use of a proper negative control is crucial. This guide explores the most effective negative control options, presenting comparative data and detailed experimental protocols to aid in the design of rigorous and reproducible behavioral studies.
Comparison of Negative Control Strategies
The ideal negative control for this compound should help differentiate its specific σ1 receptor-mediated effects from any non-specific or off-target actions. The primary strategies include the use of a vehicle control, a functional antagonist, or, theoretically, an inactive enantiomer.
| Negative Control Strategy | Description | Advantages | Disadvantages | Key Considerations |
| Vehicle Control | The solvent or medium in which this compound is dissolved and administered. | - Simple and essential for any study. - Accounts for the effects of the administration procedure and the vehicle itself. | - Does not control for off-target pharmacological effects of PD 144418. | - The vehicle must be identical to that used for the active compound. - Must be non-toxic and have no behavioral effects of its own. |
| Functional Sigma-1 Receptor Antagonists (e.g., NE-100, BD-1047) | Compounds that bind to the σ1 receptor but do not elicit a functional response, thereby blocking the effects of agonists. | - Directly tests the involvement of the σ1 receptor. - Pre-treatment with an antagonist should prevent the behavioral effects of PD 144418. | - Antagonists may have their own intrinsic behavioral effects. - Requires careful dose-selection to ensure receptor blockade without inducing confounding behaviors. | - Select an antagonist with high selectivity for the σ1 receptor. - Conduct dose-response studies for the antagonist alone to identify a behaviorally silent dose. |
| Inactive Enantiomer | A stereoisomer of PD 144418 that is structurally identical but does not bind to or activate the σ1 receptor. | - The most rigorous control for off-target effects, as it shares the same physicochemical properties as the active compound. | - An inactive enantiomer of PD 144418 is not commercially available and its existence and synthesis are not documented in readily available literature. | - This is currently a theoretical control for PD 144418. |
Experimental Data Summary
The following table summarizes representative data from behavioral studies investigating the effects of PD 144418 and the utility of functional antagonists as negative controls.
| Behavioral Assay | Animal Model | Treatment Groups | Key Findings | Reference |
| Mescaline-Induced Scratching | Male CD-1 Mice | Vehicle, PD 144418 (10 mg/kg, i.p.) | PD 144418 antagonized mescaline-induced scratching, suggesting potential antipsychotic-like activity. | [1] |
| Cocaine-Induced Hyperactivity | Mice | Vehicle, PD 144418, σ1 Antagonist + PD 144418 | PD 144418 has been shown to attenuate cocaine-induced hyperactivity. Pre-treatment with a σ1 antagonist would be expected to block this effect. | [3] |
| Food-Reinforced Operant Responding | Rats | Vehicle, PD 144418 (10 µmol/kg) | PD 144418 significantly reduced the breakpoint for both chow and sucrose pellets under a progressive ratio schedule, indicating a reduction in motivation. | [3] |
| Forced Swim Test | Mice | Wild-type vs. σ1 Receptor Knockout | σ1 receptor knockout mice show increased immobility, a depressive-like phenotype, highlighting the receptor's role in mood regulation. | |
| Methamphetamine-Induced Locomotor Activity | Swiss Webster Mice | Vehicle, BD-1047 + Methamphetamine | Pretreatment with the σ1 receptor antagonist BD-1047 significantly attenuated the locomotor stimulatory effects of methamphetamine. |
Experimental Protocols
Locomotor Activity Test
This test assesses spontaneous motor activity and can be used to evaluate the stimulant or sedative effects of a compound.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.
-
This compound.
-
Negative control (Vehicle or σ1 receptor antagonist like NE-100 or BD-1047).
-
Experimental animals (e.g., C57BL/6 mice).
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or the negative control (e.g., vehicle i.p. or the antagonist at a predetermined dose and pretreatment time).
-
Place the mouse in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 30-60 minutes).
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Forced Swim Test
This test is commonly used to screen for antidepressant-like activity.
Materials:
-
Cylindrical water tank (e.g., 25 cm height, 15 cm diameter).
-
Water at 23-25°C.
-
This compound.
-
Negative control.
-
Experimental animals (e.g., mice).
Procedure:
-
Administer this compound or the negative control at a specific time before the test.
-
Place the mouse gently into the water-filled cylinder.
-
Record the session (typically 6 minutes).
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of motion, with the mouse making only small movements to keep its head above water.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
Visualizing Experimental Logic and Pathways
Conclusion
The selection of an appropriate negative control is a critical step in the design of behavioral studies involving this compound. While a vehicle control is fundamental, the use of a functional sigma-1 receptor antagonist, such as NE-100 or BD-1047, provides a more robust method for confirming that the observed behavioral effects are specifically mediated by the sigma-1 receptor. Researchers should carefully consider the advantages and disadvantages of each control strategy and design their experiments to include the most appropriate controls for their specific research question. The detailed protocols and comparative data provided in this guide serve as a valuable resource for planning and executing well-controlled and interpretable behavioral pharmacology studies.
References
Limited Reproducibility Data on In Vivo Effects of PD 144418 Oxalate: A Review of Foundational Studies
Researchers and drug development professionals investigating the in vivo pharmacology of the selective sigma-1 receptor antagonist, PD 144418 oxalate, will find a limited evidence base for assessing the reproducibility of its effects across studies. Foundational research has demonstrated the compound's efficacy in animal models of psychosis and stimulant-induced hyperactivity. However, a lack of direct replication studies presents a significant challenge in definitively evaluating the cross-study consistency of these initial findings.
This guide provides a comparative analysis of the key in vivo effects reported for this compound, focusing on two primary behavioral models: the antagonism of mescaline-induced scratching in mice, suggestive of antipsychotic potential, and the attenuation of cocaine-induced hyperactivity, indicating a role in modulating stimulant effects. While quantitative data and detailed experimental protocols from the original studies are presented, the absence of subsequent independent research investigating these specific endpoints precludes a comprehensive assessment of reproducibility.
Antagonism of Mescaline-Induced Scratching
A seminal study by Akunne and colleagues in 1997 first characterized the in vivo pharmacological profile of PD 144418. A key finding of this research was the compound's ability to antagonize scratching behavior induced by the hallucinogen mescaline in mice. This effect is often used as a preclinical screen for potential antipsychotic activity.
Table 1: Effect of this compound on Mescaline-Induced Scratching in Mice
| Study | Animal Model | This compound Dose (i.p.) | Effect |
| Akunne et al. (1997) | Male CD-1 mice | 7.0 mg/kg | ED₅₀ for antagonizing mescaline-induced scratching[1][2] |
Experimental Protocol: Mescaline-Induced Scratching (Akunne et al., 1997)
The experimental protocol for this study, as inferred from available information, is as follows:
-
Animals: Male CD-1 mice were used.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection.
-
Behavioral Assessment: Following the administration of mescaline to induce scratching behavior, the frequency of scratching was observed and quantified. The dose of this compound that produced a 50% reduction in the scratching response (ED₅₀) was determined.
Attenuation of Cocaine-Induced Hyperactivity
In a more recent investigation, Lever and colleagues (2014) explored the impact of PD 144418 on the locomotor-stimulating effects of cocaine in mice. Their findings demonstrated a dose-dependent reduction in cocaine-induced hyperactivity, providing further evidence for the role of the sigma-1 receptor in the behavioral effects of stimulants.
Table 2: Effect of this compound on Cocaine-Induced Hyperactivity in Mice
| Study | Animal Model | This compound Dose (µmol/kg, i.p.) | Cocaine Dose (µmol/kg, i.p.) | % Reduction in Hyperactivity |
| Lever et al. (2014) | Male CD-1 mice | 3.16 | 66 | 57% |
| Lever et al. (2014) | Male CD-1 mice | 3.16 | 99 | 31% |
Experimental Protocol: Cocaine-Induced Hyperactivity (Lever et al., 2014)
The detailed experimental workflow for this study is outlined below:
-
Animals: Male CD-1 mice were utilized for the experiments.
-
Acclimation: Animals were habituated to the testing environment.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 1, 3.16, and 10 µmol/kg.
-
Cocaine Challenge: Following a specified pretreatment time, mice were challenged with an i.p. injection of cocaine.
-
Locomotor Activity Monitoring: Spontaneous locomotor activity was recorded using automated activity monitors to quantify the extent of hyperactivity.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: Putative signaling pathway in mescaline-induced scratching.
Caption: Experimental workflow for cocaine-induced hyperactivity studies.
Discussion on Reproducibility
The core challenge in assessing the reproducibility of the in vivo effects of this compound lies in the sparse published literature. The study by Akunne et al. (1997) remains the sole source for the quantitative effect on mescaline-induced scratching. Similarly, while the work by Lever et al. (2014) provides a thorough characterization of the compound's impact on cocaine-induced hyperactivity, there is a notable absence of independent studies that have sought to replicate these specific findings.
Several factors could contribute to this lack of published replication, including shifts in research focus, the proprietary nature of early drug development, or the emergence of alternative pharmacological tools. However, for researchers and drug developers, this data gap underscores the importance of conducting independent validation studies to confirm the reported in vivo effects of this compound before proceeding with further investigation.
Conclusion
This compound has demonstrated clear in vivo activity in preclinical models relevant to psychosis and stimulant abuse. The foundational studies by Akunne et al. and Lever et al. provide valuable quantitative data and methodological insights. However, the critical absence of direct replication studies for both the antagonism of mescaline-induced scratching and the attenuation of cocaine-induced hyperactivity makes it impossible to definitively comment on the reproducibility of these effects. Future research should aim to independently validate these initial findings to build a more robust understanding of the in vivo pharmacology of this potent sigma-1 receptor antagonist.
References
Safety Operating Guide
Safe Disposal of PD 144418 Oxalate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like PD 144418 oxalate is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe handling and disposal of this compound, based on available safety data.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is imperative to adhere to the following safety protocols when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves and clothing to prevent skin contact.
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of the substance.
-
Avoid Contamination: Do not eat, drink, or smoke when using this product. Wash your skin thoroughly after handling.
-
Spill Response: In the event of a spill, cover drains and collect the material by binding and pumping off liquids or taking up dry material. Ensure the affected area is cleaned properly, avoiding the generation of dust.
Quantitative Hazard Data
The following table summarizes the known quantitative hazard information for this compound. Note that the chemical, physical, and toxicological properties have not been thoroughly investigated.
| Hazard Metric | Value | Species |
| LD50 Dermal | 1,100 mg/kg | Not Specified |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with national and local environmental regulations. The following procedure outlines the recommended steps for its disposal:
-
Do Not Mix: Keep this compound waste in its original container. Do not mix it with other chemical waste. This prevents unforeseen chemical reactions and ensures proper identification for waste handlers.
-
Container Management: Handle uncleaned and empty containers as you would the product itself. Do not rinse them into the drain unless specifically permitted by local regulations for the decontaminated container.
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name "this compound" and any other identifiers required by your institution's waste management program.
-
Segregation: Store the waste container in a designated, secure area away from incompatible materials.
-
Engage a Professional Waste Disposal Service: The final step is to dispose of the contents and the container through an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed chemical waste contractor.
Note: Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling PD 144418 oxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of PD 144418 oxalate. It includes detailed personal protective equipment (PPE) guidelines, step-by-step operational procedures, and a comprehensive disposal plan to ensure the safety of laboratory personnel and minimize environmental impact.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates no specific hazards under OSHA guidelines, it is prudent to handle this research chemical with a comprehensive suite of personal protective equipment, especially given its potent biological activity. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles are mandatory at all times. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand | Gloves | Chemical-resistant nitrile gloves are required. Double-gloving is recommended for enhanced protection. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory Coat | A clean, buttoned, flame-resistant lab coat must be worn at all times. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat for procedures with a higher risk of spills or splashes. | |
| Respiratory | Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | In the absence of adequate ventilation, a NIOSH-approved N95 or higher respirator should be used. A proper fit test is required before use. | |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory at all times. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
-
Short-term (powder): Store desiccated at room temperature.
-
Long-term (powder): For extended storage, it is advisable to store the powder at -20°C for up to three years.
-
In solvent: Once dissolved, store solutions at -80°C for up to two years.
Handling Workflow:
Caption: A procedural diagram illustrating the key stages of safely handling this compound, from preparation to disposal.
Experimental Protocol: Antagonism of Mescaline-Induced Scratching in Mice
The following is a representative protocol for an in vivo experiment to assess the activity of this compound, based on the study by Akunne et al. (1997).
1. Animal Model:
-
Male CD-1 mice are used for this study.
2. Materials:
-
This compound
-
Mescaline HCl
-
Vehicle (e.g., sterile saline or a suitable solvent for this compound)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
3. Procedure:
-
Acclimation: Allow mice to acclimate to the laboratory environment for at least one hour before the experiment.
-
Drug Preparation: Prepare solutions of this compound at the desired concentrations (e.g., 3, 10, and 30 mg/kg) in the appropriate vehicle. Prepare a solution of mescaline HCl.
-
Administration of this compound: Administer the prepared doses of this compound or vehicle to the mice via intraperitoneal injection.
-
Incubation Period: Allow a 60-minute pre-treatment time.
-
Administration of Mescaline: Administer mescaline HCl to the mice.
-
Observation: Place the mice in individual observation chambers and record the number of scratching behaviors over a set period.
-
Data Analysis: Analyze the data to determine if this compound antagonizes the scratching behavior induced by mescaline. The ED50 value can be calculated.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe workplace.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips, contaminated paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.
Logical Flow for Waste Disposal:
Caption: A flowchart outlining the decision-making and procedural steps for the safe and compliant disposal of waste contaminated with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
